Product packaging for 6-Bromo-4-chloroquinoline(Cat. No.:CAS No. 65340-70-7)

6-Bromo-4-chloroquinoline

货号: B1276899
CAS 编号: 65340-70-7
分子量: 242.50 g/mol
InChI 键: KJILYZMXTLCPDQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

6-Bromo-4-chloroquinoline (CAS 65340-70-7) is a high-purity halogenated quinoline serving as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. With a molecular formula of C 9 H 5 BrClN and a molecular weight of 242.50 g/mol, this compound is characterized by its solid form and melting point of 111-115 °C . This compound is particularly valued for its dual reactive sites; the bromo and chloro substituents allow for sequential, site-selective cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, as well as nucleophilic substitutions. This makes it an essential precursor in the synthesis of more complex quinoline derivatives, which are core structures in many agrochemicals and active pharmaceutical ingredients (APIs). Computational chemistry data predicts that this compound has high gastrointestinal absorption and blood-brain barrier penetration , suggesting its relevance in developing central nervous system (CNS)-targeting agents. It is also predicted to act as an inhibitor of the cytochrome P450 enzymes CYP1A2 and CYP2C19 , which is critical information for drug metabolism studies. Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Handle with care, as it may cause skin and serious eye irritation . For optimal shelf life, store in a cool, dark place, sealed in a dry environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrClN B1276899 6-Bromo-4-chloroquinoline CAS No. 65340-70-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-bromo-4-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJILYZMXTLCPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408689
Record name 6-Bromo-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65340-70-7
Record name 6-Bromo-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic pathways for 6-bromo-4-chloroquinoline, a key intermediate in the development of various pharmaceutical compounds.[1] The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly as a scaffold for kinase inhibitors and other therapeutic agents.[1][2] Its substituted quinoline (B57606) core allows for diverse functionalization, making it a valuable precursor in the synthesis of complex bioactive molecules. This guide will focus on the most prevalent and well-documented synthetic methodologies, providing practical details for laboratory application.

Primary Synthesis Pathway: From 4-Bromoaniline (B143363)

The most common and established route to this compound begins with 4-bromoaniline and proceeds through the formation of 6-bromo-4-hydroxyquinoline, which is subsequently chlorinated. This pathway is a variation of the Gould-Jacobs reaction.[1][3]

Overall Reaction Scheme

Synthesis_Pathway_1 *Typically diethyl ethoxymethylenemalonate (Gould-Jacobs) or similar reagents. cluster_step1 Step 1: Condensation & Cyclization cluster_step2 Step 2: Chlorination A 4-Bromoaniline C 6-Bromo-4-hydroxyquinoline A->C Heat B Diethyl Malonate Derivative* B->C D 6-Bromo-4-hydroxyquinoline E This compound D->E POCl₃

Caption: Overall two-step synthesis of this compound from 4-bromoaniline.

Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline

This step involves the condensation of 4-bromoaniline with a malonic acid derivative, followed by thermal cyclization. A common reactant is diethyl ethoxymethylenemalonate.[4][5]

  • Condensation: 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1-1.2 equivalents) are mixed.[4] The mixture is heated, often at temperatures ranging from 40°C in a solvent like methanol (B129727) to 130°C neat, for 2 to 48 hours.[4][6]

  • Cyclization: The intermediate formed, diethyl 2-[(4-bromoanilino)methylidene]malonate, is then cyclized in a high-boiling solvent such as diphenyl ether.[3][7] The reaction mixture is heated to temperatures around 210-250°C for 10-15 minutes.[3][8]

  • Work-up: After cooling, the reaction mixture is diluted with a non-polar solvent like n-hexane or petroleum ether to precipitate the product.[6][7] The solid is collected by filtration, washed, and dried to yield 6-bromo-4-hydroxyquinoline.

Step 2: Chlorination of 6-Bromo-4-hydroxyquinoline

The conversion of the 4-hydroxy group to a chloro group is a critical step, typically achieved using phosphorus oxychloride (POCl₃).[2][3]

  • Reaction Setup: 6-bromo-4-hydroxyquinoline (1 equivalent) is suspended in phosphorus oxychloride (POCl₃, typically 5-10 equivalents).[2][9] A catalytic amount of N,N-dimethylformamide (DMF) can be added.[3][10]

  • Reaction Conditions: The mixture is heated to reflux (approximately 110°C) for 2 to 6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[2][11]

  • Work-up: After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.[2][10] The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate or potassium carbonate solution, to a pH of 7-8.[11]

  • Isolation: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to afford this compound.[2][11] The product can be further purified by recrystallization or extraction with an organic solvent like ethyl acetate (B1210297) or dichloromethane.[3][11]

Alternative Synthesis Approaches

While the Gould-Jacobs-based reaction is prevalent, other methods have been reported. One notable alternative involves the use of ethyl propiolate.

Synthesis from 4-Bromoaniline and Ethyl Propiolate

This three-step method also starts with 4-bromoaniline and offers a high overall yield.[6][7]

Synthesis_Pathway_2 A 4-Bromoaniline C 3-(4-bromoanilino) ethyl acrylate (B77674) A->C Methanol, 30-50°C B Ethyl Propiolate B->C D 6-Bromoquinolin-4(1H)-one C->D Diphenyl ether, 200-220°C E This compound D->E POCl₃ or PCl₃, Toluene (B28343), Reflux

Caption: Synthesis of this compound via an ethyl propiolate intermediate.

  • Step 1: Acrylate Formation: 4-bromoaniline is reacted with ethyl propiolate in methanol at 30-50°C.[6]

  • Step 2: Cyclization: The resulting 3-(4-bromoanilino) ethyl acrylate is cyclized in diphenyl ether at 200-220°C to give 6-bromoquinolin-4(1H)-one.[7]

  • Step 3: Chlorination: The final product is obtained by chlorinating 6-bromoquinolin-4(1H)-one with phosphorus oxychloride or phosphorus trichloride (B1173362) in toluene under reflux.[6]

Quantitative Data Summary

The following tables summarize the reported yields for the key synthetic steps.

Table 1: Synthesis of 6-Bromo-4-hydroxyquinoline (or its tautomer)

Starting MaterialsReaction ConditionsProductYieldReference(s)
4-Bromoaniline, Diethyl ethoxymethylenemalonateHeat, 403 K, 2hDiethyl 2-[(4-bromoanilino)methylidene]malonate73%[4]
4-Bromoaniline, Ethyl propiolateMethanol, 32-48h3-(4-bromoanilino) ethyl acrylate99-100%[6]
3-(4-bromoanilino) ethyl acrylateDiphenyl ether, 200-220°C, 2h6-Bromoquinolin-4(1H)-one77-80%[6][7]
5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dioneEther, Reflux, 10 min6-Bromoquinolin-4-ol~60%[3][12]

Table 2: Chlorination to this compound

Starting MaterialReagentsReaction ConditionsYieldReference(s)
6-Bromo-4-hydroxyquinolinePOCl₃, DMF (cat.)Reflux, 110°C, 3h81%[3]
6-Bromo-4-hydroxyquinolinePOCl₃, DMF (cat.)Reflux, 6h84%[11]
6-Bromo-quinolin-4-olPOCl₃Reflux, 6h98.5%[11]
6-Bromoquinolin-4(1H)-onePCl₃, TolueneReflux, 2h90-93%[6]
6-Bromoquinolin-4(1H)-onePOCl₃, Toluene115°C, 4h32%[6]

Conclusion

The synthesis of this compound is well-established, with the pathway involving the chlorination of 6-bromo-4-hydroxyquinoline being the most frequently reported. This route offers reliable and high yields. Alternative methods, such as the one employing ethyl propiolate, also provide efficient access to this important intermediate. The choice of a specific pathway may depend on the availability of starting materials, desired scale, and safety considerations. The detailed protocols and data presented in this guide serve as a valuable resource for the practical synthesis of this compound in a research and development setting.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloroquinoline is a halogenated quinoline (B57606) derivative that serves as a crucial building block in synthetic organic chemistry.[1][2] Its structural framework is of significant interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of the chloro and bromo substituents. Quinoline derivatives, as a class of heterocyclic compounds, exhibit a broad spectrum of biological activities and are considered privileged scaffolds in drug discovery.[3][4] This document provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and a logical workflow for its characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems, guiding its use in synthesis, and predicting its pharmacokinetic profile.

PropertyValueSource(s)
Molecular Formula C₉H₅BrClN[1][5][6]
Molecular Weight 242.50 g/mol [1][5][6]
Appearance White to light yellow solid[1][7]
Melting Point 110-115 °C[1][5]
Boiling Point 314.6 ± 22.0 °C (Predicted)[1]
Density 1.673 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Toluene[1]
pKa 2.76 ± 0.16 (Predicted)[1]
InChI Key KJILYZMXTLCPDQ-UHFFFAOYSA-N[1][5]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following section details generalized, standard laboratory protocols for measuring the key properties of a solid organic compound like this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Determination of Solubility (Qualitative)

Objective: To assess the solubility of the compound in a specific solvent.

Methodology:

  • Sample and Solvent: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL of Toluene) is added to the test tube.

  • Mixing: The mixture is agitated or vortexed at room temperature for a set period (e.g., 1-2 minutes).

  • Observation: The mixture is visually inspected. If the solid completely disappears, it is considered soluble. If solid remains, it is classified as partially soluble or insoluble. The process can be repeated with gentle heating to assess temperature effects on solubility.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and purity of the synthesized compound.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired.

  • Data Analysis: The resulting spectrum is analyzed for chemical shifts (δ), integration (number of protons), and coupling constants (J). The observed pattern is compared to the expected structure of this compound to confirm its identity. For example, a reported ¹H NMR spectrum in DMSO-d6 showed the following signals: δ 8.87 (d, J = 4.5 Hz, 1H), 8.32 (d, J = 2.0 Hz, 1H), 8.03 (d, J = 9.0 Hz, 1H), 7.99 (dd, J = 9.0, 2.0 Hz, 1H), and 7.82 (d, J = 4.5 Hz, 1H).[1][7]

Workflow and Relationships

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a chemical intermediate like this compound. This process ensures the identity, purity, and key properties of the compound are well-defined before its use in further research and development.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis Start Starting Material (e.g., 6-bromo-4-hydroxyquinoline) Reaction Chlorination Reaction (e.g., with POCl₃ or PCl₃) Start->Reaction Workup Aqueous Workup & pH Adjustment Reaction->Workup Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (e.g., Recrystallization/Chromatography) Extraction->Purification Identity Structural Confirmation (¹H NMR, MS) Purification->Identity Characterize Product Purity Purity Assessment (HPLC, GC) Identity->Purity Physical Physical Properties (Melting Point, Appearance) Purity->Physical Solubility Solubility Testing Physical->Solubility End Qualified Intermediate for R&D Solubility->End

Caption: Synthesis and Characterization Workflow.

References

6-Bromo-4-chloroquinoline molecular structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromo-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry. It details the compound's molecular structure, physicochemical properties, and spectroscopic data. Furthermore, this guide presents detailed experimental protocols for its synthesis and discusses its significant applications in drug discovery and development, particularly as a crucial intermediate in the synthesis of targeted therapeutic agents.

Molecular Structure and Identification

This compound is a disubstituted quinoline (B57606) with a bromine atom at the 6-position and a chlorine atom at the 4-position. Its chemical structure and identification details are fundamental for its application in chemical synthesis.

Chemical Structure:

Caption: Molecular structure of this compound.

IdentifierValue
CAS Number 65340-70-7[1][2][3][4]
Molecular Formula C₉H₅BrClN[1][3][5][6][7]
Molecular Weight 242.50 g/mol [1][3][6][7]
IUPAC Name This compound[5][8]
InChI InChI=1S/C9H5BrClN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H[5][6]
InChIKey KJILYZMXTLCPDQ-UHFFFAOYSA-N[5][6]
SMILES C1=CC2=NC=CC(=C2C=C1Br)Cl[8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Physical State Solid[2][6]Tokyo Chemical Industry[2], Sigma-Aldrich[6]
Appearance Light yellow to white solidChemicalBook[5], Wang et al.[2]
Melting Point 111.0 to 115.0 °C[2][4][9]Tokyo Chemical Industry[2][9], ZaiQi Bio-Tech[4]
Boiling Point 314.6±22.0 °C (Predicted)ChemicalBook[7]
Density 1.673±0.06 g/cm³ (Predicted)ChemicalBook[7]
Solubility Soluble in TolueneChemicalBook[7], Tokyo Chemical Industry[9]
Storage Room Temperature, keep in a dark and dry place[2][7]Tokyo Chemical Industry[2], ChemicalBook[7]

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of this compound. Below are the key spectral data points found in the literature.

¹H NMR (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment
8.87 (d, J = 4.5 Hz, 1H)Ar-H
8.32 (d, J = 2.0 Hz, 1H)Ar-H
8.03 (d, J = 9.0 Hz, 1H)Ar-H
7.99 (dd, J = 9.0, 2.0 Hz, 1H)Ar-H
7.82 (d, J = 4.5 Hz, 1H)Ar-H
Source: ChemicalBook[5][7][10]
Mass Spectrometry
Technique m/z
ESI-MS242 [M+H]⁺
EI-HRMSCalculated for C₉H₅BrClN (M⁺): 240.9294, Found: 240.9297
Source: ChemicalBook[5]

Synthesis and Experimental Protocols

This compound is typically synthesized from 6-bromo-4-hydroxyquinoline. The hydroxyl group at the 4-position is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362).[5][11] The precursor, 6-bromo-4-hydroxyquinoline, can be prepared from 4-bromoaniline (B143363) through a cyclization reaction.[2]

G cluster_0 Synthesis of 6-Bromo-4-hydroxyquinoline cluster_1 Chlorination A 4-Bromoaniline B Condensation & Cyclization A->B Meldrum's acid, Triethyl orthoformate C 6-Bromo-4-hydroxyquinoline B->C D 6-Bromo-4-hydroxyquinoline E Chlorination Reaction D->E POCl₃ or PCl₃, DMF (cat.), Reflux F This compound (Final Product) E->F

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound from 6-Bromo-4-hydroxyquinoline

This protocol is based on established literature procedures.[2][5]

Materials:

  • 6-bromo-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)

  • N,N-dimethylformamide (DMF)

  • Ice water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 6-bromo-4-hydroxyquinoline (1 equivalent).

  • Add phosphorus oxychloride (e.g., ~7.5 equivalents) or phosphorus trichloride (e.g., ~1.5 equivalents).[5]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 3-6 hours.[2][5] Monitor the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice water with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography to obtain this compound as a solid.[5]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[3][7] Its primary application is in the development of kinase inhibitors, which are a major class of targeted cancer therapies.[1]

The quinoline scaffold is a privileged structure in medicinal chemistry, and the chloro group at the 4-position is readily displaced by nucleophiles, such as primary amines. This allows for the facile introduction of various side chains to explore structure-activity relationships (SAR). The bromo group at the 6-position can be utilized for further modifications via cross-coupling reactions or can contribute to the binding affinity and pharmacokinetic properties of the final compound.[1]

A notable application of this compound is as a key intermediate in the synthesis of Omipalisib (GSK2126458) , a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[11][12]

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B + R-NH₂ C Amine-substituted 6-bromoquinoline derivatives B->C D Further Functionalization (e.g., Cross-Coupling) C->D Suzuki, Buchwald-Hartwig, etc. E Complex Bioactive Molecules (e.g., Kinase Inhibitors like Omipalisib) D->E

References

6-Bromo-4-chloroquinoline Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among the numerous quinoline derivatives, 6-bromo-4-chloroquinoline serves as a pivotal intermediate and a versatile building block for the synthesis of novel, biologically active molecules.[3][4] Its structure, featuring a reactive chlorine atom at the 4-position and a bromine atom at the 6-position, provides a strategic framework for developing targeted therapeutic agents. The 4-chloro group is readily displaced by various nucleophiles, enabling the creation of diverse libraries of 4-substituted derivatives.[5] This technical guide provides a comprehensive review of the synthesis, reactivity, and biological activities of this compound derivatives, with a focus on their potential in anticancer drug discovery.

Synthesis of this compound and Derivatives

The synthesis of the this compound core typically involves a multi-step process starting from readily available precursors like 4-bromoaniline (B143363). The general approach involves the construction of the quinoline ring system, followed by chlorination at the C-4 position.

General Synthesis Workflow

A common synthetic route begins with the reaction of 4-bromoaniline with reagents like ethyl propiolate or meldrum's acid and triethyl orthoformate to form an intermediate, which is then cyclized at high temperatures to yield 6-bromoquinolin-4-ol (B142416) (also known as 6-bromo-4-hydroxyquinoline).[6][7][8] This intermediate is subsequently chlorinated, most commonly using phosphorus oxychloride (POCl₃), to produce the target compound, this compound.[6][7][9]

G A 4-Bromoaniline + Ethyl Propiolate / Meldrum's Acid B 3-(4-bromoaniline) ethyl acrylate (B77674) Intermediate A->B Reaction C High-Temperature Cyclization (e.g., in Diphenyl Ether) B->C D 6-Bromoquinolin-4-ol C->D Yields E Chlorination (POCl₃, DMF) D->E F This compound E->F Yields G Nucleophilic Aromatic Substitution (+ R-NH₂) F->G H 4-Substituted-6-bromoquinoline Derivatives G->H Yields

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 6-Bromoquinolin-4-ol [6][7]

  • To a round bottom flask, add 6-bromo-4-hydroxyquinoline (1 equivalent).

  • Add phosphorus oxychloride (POCl₃) (approx. 10-15 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110-115 °C) and stir for 3-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly pour the remaining residue into a beaker containing ice water with constant stirring.

  • Neutralize the mixture to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate or potassium carbonate.

  • The resulting solid precipitate is collected by filtration and washed thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., n-heptane) or by column chromatography to yield this compound as a solid.[6][9]

Protocol 2: Synthesis of 4-Anilino-6-bromoquinoline-3-carbonitrile Derivatives [5]

  • Dissolve This compound-3-carbonitrile (B1290487) (1 equivalent) and the desired substituted aniline (B41778) (e.g., 2,4-dichloro-5-methoxyaniline) (1.1 equivalents) in isopropanol (B130326).

  • Add a catalytic amount of hydrochloric acid (HCl).

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Cool the mixture to room temperature, allowing the product to precipitate.

  • Collect the solid by filtration, wash sequentially with cold isopropanol and diethyl ether.

  • Dry the final product under a vacuum.

Chemical Reactivity

The chemical reactivity of this compound derivatives is dominated by the susceptibility of the C4-position to nucleophilic aromatic substitution (SNAr).[10] The presence of electron-withdrawing groups on the quinoline ring system can significantly enhance this reactivity.

For instance, in this compound-3-carbonitrile, the potent electron-withdrawing cyano group at the C3-position (ortho to the chlorine) strongly activates the C4-position for nucleophilic attack.[10] This activation facilitates the displacement of the chloride ion by a wide range of N, O, and S nucleophiles under relatively mild conditions, making it an ideal scaffold for generating diverse derivatives.[5][10] The bromine atom at the 6-position is less reactive towards SNAr but can be utilized for further structural modifications through palladium-catalyzed cross-coupling reactions.[5]

G sub This compound- 3-carbonitrile meisenheimer Meisenheimer Intermediate (Stabilized by CN group) sub->meisenheimer + Nucleophile nuc Nucleophile (e.g., R-NH₂) nuc->meisenheimer product 4-Substituted Derivative meisenheimer->product - Cl⁻ cl Cl⁻ meisenheimer->cl

Caption: SNAr mechanism on an activated this compound scaffold.

Biological Activities

While direct biological data for many specific this compound derivatives is limited in publicly available literature, extensive research on structurally analogous compounds, particularly 6-bromo-quinazolines, provides significant insight into their therapeutic potential.[11][12]

Anticancer Activity

The most prominent biological activity reported for this class of compounds is anticancer cytotoxicity.[11][13] The mechanism of action often involves the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that are frequently dysregulated in cancer.[5][14]

1. Mechanism of Action: Kinase Inhibition

Derivatives of the quinoline and the structurally similar quinazoline (B50416) scaffold are known to function as ATP-competitive kinase inhibitors.[5][15] They target key signaling pathways that control cell proliferation, survival, and angiogenesis. Two of the most relevant pathways are:

  • EGFR Signaling Pathway : The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[12] Several quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib (B232), are approved EGFR inhibitors.[14][16] 6-bromo-quinazoline derivatives are hypothesized to act similarly by blocking EGFR activation.[12][13]

G EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Inhibitor 6-Bromo-Quinoline Derivative Inhibitor->EGFR Inhibits ATP Binding RAS RAS P->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoline/quinazoline derivatives.

  • PI3K/Akt/mTOR Signaling Pathway : This pathway is a central regulator of cell growth and survival and is hyperactivated in many cancers.[17] The core structure of this compound is found in Omipalisib (GSK2126458), a potent inhibitor of PI3K and mTOR.[8] This suggests that novel derivatives could also target components of this critical pathway.[14][15]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to Inhibitor 6-Bromo-Quinoline Derivative Inhibitor->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth

Caption: Potential inhibition points for quinoline derivatives in the PI3K/Akt/mTOR pathway.

2. Quantitative Cytotoxicity Data

Studies on 6-bromo-2,3-disubstituted quinazolin-4(3H)-one derivatives, which are close structural analogs, have demonstrated significant cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Compound IDModificationCancer Cell LineIC₅₀ (µM) [Mean ± SD]Reference DrugIC₅₀ (µM) [Mean ± SD]Source
8a 2-thiol with aliphatic linkerMCF-7 (Breast)15.85 ± 3.32Erlotinib21.10 ± 1.05[13][16]
8a 2-thiol with aliphatic linkerSW480 (Colorectal)17.85 ± 0.92Erlotinib17.50 ± 1.27[13][16]
8a 2-thiol with aliphatic linkerMRC-5 (Normal)84.20 ± 1.72Erlotinib>100[13][16]

Notably, compound 8a showed better potency than the established drug erlotinib against the MCF-7 cell line and demonstrated selectivity for cancer cells over normal cells.[13][16]

3. Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [13]

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, SW480) and normal cells (e.g., MRC-5) in 96-well plates at a density of 5 × 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds (e.g., 6-bromo-quinoline derivatives) and incubate for an additional 48 hours.

  • MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization : Carefully remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability compared to untreated controls and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimalarial and Antimicrobial Activities

The 4-aminoquinoline (B48711) scaffold is famous for its use in antimalarial drugs like chloroquine.[18][19] Research into new 4-aminoquinoline derivatives is ongoing to combat drug-resistant malaria parasite strains.[18][20] While specific studies on this compound for antimalarial activity are not prominent, the core structure suggests it is a promising starting point for the development of new antimalarial agents.[19]

Furthermore, various quinoline and quinazolinone derivatives have been reported to possess antibacterial properties.[2][21] For example, some 6-bromo-quinazoline derivatives have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli.[21] The presence of halogen atoms like bromine and chlorine can significantly influence the antimicrobial properties of heterocyclic compounds.[22][23]

Conclusion

This compound and its derivatives represent a valuable and promising class of heterocyclic compounds for drug discovery. The synthetic accessibility and versatile reactivity of the scaffold allow for the creation of diverse molecular libraries. The current body of literature, particularly through the study of structurally related analogs, strongly indicates a high potential for these compounds as anticancer agents, primarily through the inhibition of key protein kinases in oncogenic signaling pathways. While further direct investigation is needed to fully elucidate the therapeutic potential of specific this compound derivatives, the existing data provides a solid foundation and a compelling rationale for their continued exploration in medicinal chemistry and oncology research.

References

The Architectural Backbone of Targeted Therapeutics: A Technical Guide to the Mechanism of Action of 6-Bromo-4-chloroquinoline Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloroquinoline serves as a pivotal heterocyclic scaffold in the landscape of medicinal chemistry. While direct biological activity of this compound itself is not extensively documented, its true significance lies in its role as a versatile precursor for the synthesis of a multitude of biologically active molecules.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of key derivatives of this compound, which have demonstrated significant potential as potent inhibitors of critical cellular signaling pathways implicated in diseases such as cancer. We will delve into the specific molecular targets, the modulation of signaling cascades, and the quantitative measures of their biological activity. This document also furnishes detailed experimental protocols and visual representations of pertinent signaling pathways and experimental workflows to support further research and development in this promising area.

Introduction: this compound as a Privileged Scaffold

This compound is a halogenated quinoline (B57606) that provides a robust and adaptable framework for the design of targeted therapeutic agents.[4] Its chemical architecture, featuring a reactive chloro group at the 4-position and a bromine atom at the 6-position, allows for strategic molecular modifications. The 4-chloro group is readily displaced by nucleophiles, enabling the introduction of a diverse array of functional groups, while the 6-bromo position offers opportunities for further derivatization through cross-coupling reactions.[5] This inherent chemical versatility has positioned this compound as a cornerstone for the development of potent kinase inhibitors.[5]

Mechanism of Action: Targeting Key Signaling Pathways

Derivatives of this compound have been a focal point of research in oncology and inflammation due to their ability to inhibit key enzymes involved in cellular signaling.[6] The primary mechanism of action for many of these derivatives is the competitive inhibition of ATP-binding sites on protein kinases, which are crucial regulators of cell proliferation, survival, and migration.[5]

Inhibition of Src Kinase

One of the prominent targets for derivatives of this compound is the non-receptor tyrosine kinase, Src.[5] Src kinase is a central node in various signaling pathways that control cell growth and adhesion. Its aberrant activation is a common feature in many cancers.

Signaling Pathway

// Nodes RTK [label="Growth Factor Receptors\n(e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrins [label="Integrins", fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nDerivative", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges RTK -> Src [label="Activation"]; Integrins -> Src; Src -> Ras; Src -> PI3K; Ras -> RAF -> MEK -> ERK -> Proliferation; PI3K -> Akt -> mTOR -> Proliferation; Inhibitor -> Src [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } dot Caption: Simplified Src Kinase Signaling Pathway.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

The quinoline and quinazolinone scaffolds, often derived from this compound, are well-established pharmacophores for the inhibition of the Epidermal Growth Factor Receptor (EGFR).[6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/MAPK pathways, leading to cell proliferation.[7]

Signaling Pathway

// Nodes EGF [label="EGF", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\nand Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Quinoline/Quinazoline (B50416)\nDerivative", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binding & Dimerization"]; EGFR -> PI3K [label="Activation"]; PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation; Inhibitor -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition of\nATP-binding site"]; } dot Caption: EGFR Signaling Pathway and Inhibition.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Derivatives of this compound have been investigated for their potential to inhibit key components of this pathway, such as PI3K and mTOR.[3][7]

Signaling Pathway

// Nodes GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Quinoline/Quinazoline\nDerivative", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK; RTK -> PI3K; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> Akt [label="Activation"]; Akt -> mTORC1; mTORC1 -> CellGrowth; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } dot Caption: PI3K/Akt/mTOR Pathway Inhibition.

Quantitative Data on Biological Activity

The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against specific kinases or cancer cell lines. The following tables summarize representative data for structurally related compounds.

Table 1: In Vitro Inhibitory Activity of a Representative 6-bromo-quinazoline-4(3H)-one Derivative ("Compound 8a") against Cancer Cell Lines [8][9]

CompoundCell LineIC50 (µM)
Compound 8a MCF-7 (Breast Adenocarcinoma)15.85 ± 3.32
SW480 (Colorectal Adenocarcinoma)17.85 ± 0.92
MRC-5 (Normal Lung Fibroblast)84.20 ± 1.72
Erlotinib MCF-7 (Breast Adenocarcinoma)Significantly lower potency than 8a
Cisplatin MCF-7 (Breast Adenocarcinoma)-
SW480 (Colorectal Adenocarcinoma)-
Doxorubicin MCF-7 (Breast Adenocarcinoma)-
SW480 (Colorectal Adenocarcinoma)-

Table 2: Anticancer Activity of Selected Quinoline Derivatives [7]

CompoundCell LineIC50 (µM)
Chloroquine (B1663885) Human Breast Cancer-
4-Aminoquinoline Derivative 1 Human Breast CancerMore potent than Chloroquine
4-Aminoquinoline Derivative 2 Human Breast CancerMore potent than Chloroquine

Note: Specific IC50 values for the generic "4-Aminoquinoline Derivatives" were not provided in the source material, but their potency relative to chloroquine was highlighted.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.

Synthesis of a 4-Anilino-quinoline-3-carbonitrile Derivative[5]

Objective: To synthesize a 4-anilino-quinoline-3-carbonitrile derivative from This compound-3-carbonitrile (B1290487).

Materials:

Procedure:

  • Dissolve this compound-3-carbonitrile (1 equivalent) and 2,4-dichloro-5-methoxyaniline (1.1 equivalents) in isopropanol.

  • Add a catalytic amount of hydrochloric acid (HCl).

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Cool the mixture to room temperature.

  • Collect the resulting solid by filtration.

  • Wash the solid with cold isopropanol, followed by diethyl ether.

  • Dry the product under vacuum to yield the final compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)[5]

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Test compound (dissolved in DMSO)

  • Kinase and its specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plate

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Ensure the final DMSO concentration is constant (e.g., 1%).

  • Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (for control wells). b. Add 2.5 µL of a solution containing the kinase and its substrate in kinase assay buffer. c. Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. d. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. b. Calculate the percent inhibition for each compound concentration relative to the vehicle control. c. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental Workflow

// Nodes Start [label="Start with Scaffold:\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Synthesis of\nDerivative Library", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="In Vitro Kinase\nInhibition Screening", fillcolor="#FBBC05", fontcolor="#202124"]; Hit_ID [label="Hit Identification\n(IC50 Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Efficacy\nand Toxicity Studies", fillcolor="#FBBC05", fontcolor="#202124"]; Candidate [label="Preclinical Candidate\nSelection", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis; Synthesis -> Screening; Screening -> Hit_ID; Hit_ID -> SAR; SAR -> Synthesis [style=dashed, label="Iterative Design"]; SAR -> Lead_Opt; Lead_Opt -> In_Vivo; In_Vivo -> Candidate; } dot Caption: Kinase Inhibitor Development Workflow.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, its derivatives are at the forefront of targeted therapy research. The ability of these compounds to potently and selectively inhibit key protein kinases, such as Src and EGFR, and modulate critical signaling pathways like the PI3K/Akt/mTOR cascade, underscores the therapeutic potential of this chemical class. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the capabilities of this compound-based compounds in the ongoing quest for novel and effective treatments for cancer and other diseases. Future investigations should continue to focus on elucidating the precise molecular interactions of these derivatives with their targets and optimizing their pharmacokinetic and pharmacodynamic properties to translate their in vitro potency into clinical success.

References

Spectroscopic and Structural Elucidation of 6-Bromo-4-chloroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-4-chloroquinoline, a significant intermediate in the synthesis of various biologically active compounds. The unequivocal structural confirmation of such molecules is paramount in the fields of medicinal chemistry and materials science. This document outlines the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for these analyses, and a visual representation of the general spectroscopic workflow.

Spectroscopic Data

The structural characterization of this compound relies on a combination of spectroscopic techniques. The following sections present the available quantitative data in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within a molecule. The following data was reported for this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.87Doublet (d)4.5H-2
8.32Doublet (d)2.0H-5
8.03Doublet (d)9.0H-8
7.99Doublet of Doublets (dd)9.0, 2.0H-7
7.82Doublet (d)4.5H-3

¹³C NMR (Carbon-13 NMR) Data

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound.

Ion/FragmentCalculated m/zObserved m/zMethod
[M]⁺ (C₉H₅BrClN)240.9294240.9297EI-HRMS
[M+H]⁺-242ESI-MS

The high-resolution mass spectrometry (HRMS) data provides a highly accurate mass measurement, confirming the elemental composition of the molecule.[1] The electrospray ionization (ESI) data shows the protonated molecule.[1] The exact mass is also reported as 240.92939 Da.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for quinoline (B57606) derivatives and can be adapted for this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[1]

    • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition:

    • Electrospray Ionization (ESI): The sample solution is introduced into the ESI source where it is nebulized and ionized to form gaseous ions. The mass analyzer then separates the ions based on their mass-to-charge ratio.

    • Electron Ionization (EI): This technique is often used for high-resolution mass spectrometry (HRMS). The sample is introduced into the ion source where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any characteristic fragmentation patterns, which can provide further structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Purification->NMR_Acquisition MS_Acquisition Mass Spec Data Acquisition (ESI, HRMS) Purification->MS_Acquisition NMR_Processing NMR Data Processing and Analysis NMR_Acquisition->NMR_Processing MS_Processing Mass Spec Data Processing and Analysis MS_Acquisition->MS_Processing Structure_Elucidation Structural Elucidation and Confirmation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic analysis and final structural confirmation.

References

Potential Biological Activities of 6-Bromo-4-chloroquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-4-chloroquinoline is a halogenated quinoline (B57606) derivative that serves as a pivotal intermediate in the synthesis of a diverse array of biologically active compounds. While direct pharmacological data on this compound itself is limited, its strategic importance lies in its utility as a scaffold for developing novel therapeutic agents. The quinoline core is a well-established pharmacophore present in numerous approved drugs, and the bromo and chloro substituents on this particular derivative offer versatile handles for chemical modification, enabling the exploration of structure-activity relationships. This technical guide provides a comprehensive overview of the potential biological activities of compounds derived from this compound, with a focus on their applications in oncology and antimicrobial research. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to design and synthesize new chemical entities with therapeutic potential.

Anticancer Activity: Kinase Inhibition

The most prominent biological activity associated with derivatives of this compound is their potential as anticancer agents, primarily through the inhibition of protein kinases.[1][2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-chloro position of this compound is readily displaced by nucleophiles, such as anilines, to generate 4-anilinoquinoline derivatives, a class of compounds known to be potent kinase inhibitors.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of this compound have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4] The quinoline scaffold is a known pharmacophore for EGFR inhibitors, where the compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling pathways that promote cell proliferation and survival.[3]

Src Kinase Inhibition

The 4-anilino-3-quinolinecarbonitrile scaffold, which can be synthesized from this compound-3-carbonitrile, has been identified as a privileged structure for targeting Src kinase.[1] Variations of substituents on the 4-anilino group and at other positions on the quinoline ring have led to the discovery of potent and selective Src kinase inhibitors.[1]

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is another critical pathway in cancer cell growth and survival that has been targeted by quinoline-based compounds. This compound is an important intermediate in the synthesis of Omipalisib (GSK2126458), a highly selective and potent inhibitor of PI3K and mTOR.[5][6]

Signaling Pathway: EGFR Inhibition

EGFR_pathway cluster_kinase Kinase Domain EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR P P Downstream Signaling Downstream Signaling P->Downstream Signaling Activates This compound\nDerivative This compound Derivative ATP ATP This compound\nDerivative->ATP Competes with ADP ADP ATP->ADP Proliferation,\nSurvival Proliferation, Survival Downstream Signaling->Proliferation,\nSurvival Promotes synthesis_workflow cluster_start Starting Material cluster_reaction Nucleophilic Aromatic Substitution cluster_product Product cluster_purification Workup & Purification start This compound reagent Primary Amine (e.g., Substituted Aniline) conditions Solvent (e.g., Isopropanol) Heat (Reflux) start->conditions Reacts with product 4-Amino-6-bromoquinoline Derivative conditions->product To yield workup Cooling & Filtration product->workup Is subjected to purification Washing & Drying workup->purification

References

6-Bromo-4-chloroquinoline: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and applications of 6-bromo-4-chloroquinoline, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This document provides a thorough overview of its chemical properties, detailed experimental protocols for its preparation and key transformations, and a summary of its utility in the development of biologically active compounds.

Core Chemical Properties

This compound is a dihalogenated quinoline (B57606) derivative that serves as a versatile scaffold for the synthesis of a wide array of more complex molecules.[1][2][3] Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position and a bromine atom at the 6-position, allows for selective and sequential functionalization.

PropertyValueReference(s)
Molecular Formula C₉H₅BrClN[1][2][3]
Molecular Weight 242.50 g/mol [1][2][3]
CAS Number 65340-70-7[3]
Appearance Light yellow to yellow powder/solid[4]
Melting Point 111.0 to 115.0 °C[5]
Boiling Point 314.6 ± 22.0 °C (Predicted)[1]
Solubility Soluble in Toluene[1]

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

TechniqueDataReference(s)
¹H NMR (500 MHz, DMSO-d₆) δ 8.87 (d, J = 4.5 Hz, 1H), 8.32 (d, J = 2.0 Hz, 1H), 8.03 (d, J = 9.0 Hz, 1H), 7.99 (dd, J = 9.0, 2.0 Hz, 1H), 7.82 (d, J = 4.5 Hz, 1H)[4]
Mass Spectrometry (ESI-MS) m/z = 242 [M + H]⁺[4]
High-Resolution Mass Spectrometry (EI-HRMS) m/z calculated for C₉H₅BrClN (M⁺): 240.9294, found: 240.9297[4]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the chlorination of 6-bromoquinolin-4-ol (B142416) using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃).[2][4][6] An alternative multi-step synthesis starting from 4-bromoaniline (B143363) has also been reported with a high overall yield.[7][8]

G cluster_0 Method 1: Chlorination cluster_1 Method 2: From 4-Bromoaniline 6-bromoquinolin-4-ol 6-bromoquinolin-4-ol POCl3_DMF POCl₃, DMF 6-bromoquinolin-4-ol->POCl3_DMF Chlorination 6-bromo-4-chloroquinoline_1 This compound POCl3_DMF->6-bromo-4-chloroquinoline_1 Yield: 81-98.5% 4-bromoaniline 4-bromoaniline ethyl_propiolate Ethyl propiolate 4-bromoaniline->ethyl_propiolate Condensation intermediate_1 3-(4-bromoanilino) ethyl acrylate ethyl_propiolate->intermediate_1 Condensation cyclization Cyclization (Diphenyl ether) intermediate_1->cyclization Thermal Cyclization intermediate_2 6-bromoquinolin-4(1H)-one cyclization->intermediate_2 Thermal Cyclization PCl3 PCl₃, Toluene intermediate_2->PCl3 Chlorination 6-bromo-4-chloroquinoline_2 This compound PCl3->6-bromo-4-chloroquinoline_2 Chlorination

Caption: Synthetic routes to this compound.

Starting MaterialReagentsSolventTemperatureTimeYieldReference(s)
6-Bromoquinolin-4-olPOCl₃, DMF (cat.)-Reflux (110 °C)3 h81%[2][6]
6-Bromoquinolin-4-olPCl₃, DMF-Reflux6 h84%[4]
6-Bromoquinolin-4-olPOCl₃-Reflux6 h98.5%[4]
4-Bromoaniline1. Ethyl propiolate2. Diphenyl ether3. PCl₃1. Methanol2. -3. Toluene1. 40 °C2. 200 °C3. Reflux1. 48 h2. 2 h3. 2 h>70% (overall)[7]
Experimental Protocol: Synthesis from 6-Bromoquinolin-4-ol
  • To 6-bromoquinolin-4-ol (2.023 g, 0.009 mol), add phosphorus oxychloride (POCl₃, 25 mL) dropwise.[2][6]

  • Add two drops of N,N-dimethylformamide (DMF) to the mixture.[2][6]

  • Stir the mixture for 5 minutes at room temperature, then heat to reflux at 110 °C for 3 hours.[2][6]

  • After cooling, most of the POCl₃ is removed by distillation under reduced pressure.[2][6]

  • The remaining residue is slowly poured into ice water with stirring for 30 minutes.[2][6]

  • The solution's pH is adjusted to 5-6 with a saturated NaHCO₃ solution.[2][6]

  • The aqueous layer is extracted with dichloromethane. The combined organic layers are washed twice with water, dried over anhydrous sodium sulfate, and filtered.[2][6]

  • The solvent is removed by distillation to afford this compound as a yellowish product (1.779 g, 81% yield).[2][6]

Reactivity and Functionalization

The two halogen substituents on the quinoline core exhibit distinct reactivity, enabling selective functionalization. The C4-chloro group is highly susceptible to nucleophilic aromatic substitution (SₙAr), while the C6-bromo position is more reactive in palladium-catalyzed cross-coupling reactions.[9]

G cluster_0 C4 Position Reactivity cluster_1 C6 Position Reactivity start This compound snar Nucleophilic Aromatic Substitution (SₙAr) start->snar R-NH₂ or R-OH cross_coupling Pd-catalyzed Cross-Coupling start->cross_coupling Ar-B(OH)₂ (Suzuki) product_snar 6-Bromo-4-(nucleophile)quinoline snar->product_snar product_cc 6-Aryl-4-chloroquinoline cross_coupling->product_cc MDP MDP NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 TAK1 TAK1 RIPK2->TAK1 NFkB NF-κB TAK1->NFkB Inflammation Inflammatory Response NFkB->Inflammation Inhibitor 6-Bromo-4-aminoquinoline Derivative Inhibitor->RIPK2

References

A Technical Guide to 6-Bromo-4-chloroquinoline: Commercial Availability, Purity, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloroquinoline is a critical heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor, Omipalisib (GSK2126458). This technical guide provides an in-depth overview of its commercial availability, typical purity profiles, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to support researchers and drug development professionals in sourcing, handling, and utilizing this important compound.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound can vary, and it is crucial for researchers to select a grade appropriate for their specific application. Higher purity is often required for applications in late-stage drug development and for use as an analytical standard, while lower purity grades may be suitable for early-stage discovery and process optimization.

Below is a summary of representative commercial sources and their stated purities. It is important to note that while some suppliers provide detailed analytical data, others may not, and independent verification of purity is often recommended.

SupplierProduct NumberStated PurityAnalytical Method
Tokyo Chemical Industry (TCI)B5166>98.0%GC
MedchemExpressHY-7514499.95%Not specified
ZaiQi Bio-Tech---98%Not specified
Chemsavers218805-1G97%Not specified
Sigma-AldrichAldrichCPRNot specifiedBuyer assumes responsibility to confirm purity

Experimental Protocols

This section details two common synthetic routes to this compound, starting from either 6-bromo-4-hydroxyquinoline or 4-bromoaniline (B143363) and ethyl propiolate.

Synthesis from 6-Bromo-4-hydroxyquinoline

This method involves the chlorination of 6-bromo-4-hydroxyquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃).

2.1.1. Materials and Reagents:

  • 6-Bromo-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (optional, as solvent)

  • Ice

  • Saturated aqueous sodium bicarbonate solution or solid potassium carbonate

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Deionized water

2.1.2. Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-4-hydroxyquinoline (1 equivalent).

  • Add phosphorus oxychloride (or phosphorus trichloride) in excess (e.g., 10-15 equivalents or as the solvent).[1][2]

  • Add a catalytic amount of N,N-dimethylformamide (e.g., 0.05 equivalents).[1][2]

  • Heat the reaction mixture to reflux (approximately 110-115°C) and stir for 3-6 hours.[1][2][3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.[1][2]

  • Neutralize the acidic solution to a pH of approximately 8 by the slow addition of a saturated aqueous sodium bicarbonate solution or solid potassium carbonate.[1]

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., heptane) or by extraction. For extraction, transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound.

G cluster_synthesis Synthesis Workflow start Start: 6-Bromo-4-hydroxyquinoline react React with POCl3/DMF start->react Chlorination quench Quench with Ice/Water react->quench neutralize Neutralize (pH 8) quench->neutralize isolate Isolate Crude Product neutralize->isolate purify Purify (Recrystallization/Extraction) isolate->purify end End: Pure this compound purify->end

Caption: Synthesis workflow for this compound.

Synthesis from 4-Bromoaniline and Ethyl Propiolate

This three-step synthesis involves the formation of an acrylate (B77674) intermediate, followed by cyclization and chlorination.[3][4]

2.2.1. Materials and Reagents:

  • 4-Bromoaniline

  • Ethyl propiolate

  • Methanol (B129727)

  • Diphenyl ether

  • Petroleum ether

  • Phosphorus trichloride (PCl₃)

  • Toluene

  • Ether

2.2.2. Procedure:

Step 1: Synthesis of 3-(4-bromoanilino) ethyl acrylate

  • In a three-necked flask under a nitrogen atmosphere, dissolve 4-bromoaniline (1 equivalent) in methanol.

  • Add ethyl propiolate (1 to 1.5 equivalents) to the solution with stirring.[3][4]

  • Heat the mixture to 40-50°C and stir for 32-48 hours.[3][4] Monitor the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure to obtain the crude 3-(4-bromoanilino) ethyl acrylate, which can be used directly in the next step.

Step 2: Synthesis of 6-bromoquinolin-4(1H)-one

  • In a separate three-necked flask, heat diphenyl ether to 200-220°C.

  • Dissolve the crude 3-(4-bromoanilino) ethyl acrylate in a minimal amount of diphenyl ether and add it dropwise to the hot diphenyl ether.

  • Stir the reaction mixture at this temperature for 2-10 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into petroleum ether.

  • Allow the mixture to stand, then collect the precipitate by filtration.

  • Wash the filter cake with ethyl acetate and dry to obtain 6-bromoquinolin-4(1H)-one.

Step 3: Synthesis of this compound

  • In a three-necked flask, add 6-bromoquinolin-4(1H)-one (1 equivalent), toluene, and phosphorus trichloride (2-4 equivalents).

  • Heat the mixture to reflux and stir for 2 hours.

  • After cooling, remove the solvent and excess PCl₃ under reduced pressure.

  • Treat the solid residue with ether, filter, and dry to obtain this compound.

Purity Analysis Methodologies

Accurate determination of purity is essential for the application of this compound in research and development. The following are recommended analytical techniques for purity assessment.

Gas Chromatography (GC)

GC is a suitable method for the analysis of the relatively volatile and thermally stable this compound.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250-280°C.

  • Detector Temperature: 280-300°C.

  • Oven Temperature Program:

    • Initial temperature: 100-150°C, hold for 1-2 minutes.

    • Ramp: Increase to 250-280°C at a rate of 10-20°C/min.

    • Final hold: 5-10 minutes.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., acetone, ethyl acetate, or toluene) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity analysis of non-volatile compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or by Diode Array Detector (DAD) to assess peak purity.

  • Sample Preparation: Prepare a sample solution of approximately 0.5-1.0 mg/mL in the mobile phase or a compatible solvent.

  • Analysis: Inject 10-20 µL of the sample solution. Purity is calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for the structural confirmation and purity assessment of this compound. The presence of impurities can be detected by characteristic signals that do not correspond to the main compound.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the quinoline (B57606) ring system. Integration of these signals can be used to quantify impurities if their structures and proton counts are known.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals for the molecule. The presence of additional signals may indicate impurities.

Application in Drug Discovery: Role in Omipalisib Synthesis

This compound is a crucial intermediate for the synthesis of Omipalisib (GSK2126458), a dual inhibitor of PI3K and mTOR kinases. The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Omipalisib Omipalisib (GSK2126458) Omipalisib->PI3K Omipalisib->mTORC1 Omipalisib->mTORC2

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Omipalisib.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant to the skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and indispensable intermediate for the synthesis of targeted therapeutics like Omipalisib. A thorough understanding of its purity, synthetic routes, and analytical methodologies is paramount for its effective use in research and drug development. This guide provides a comprehensive resource to aid scientists in their work with this important compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing 6-bromo-4-chloroquinoline as a key starting material. The focus is on the synthesis of 4-anilinoquinoline derivatives, a class of compounds known for their potent inhibitory activity against various protein kinases implicated in cancer and other diseases.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various aniline (B41778) moieties. The bromine atom at the 6-position offers a handle for further structural modifications through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. This modular approach makes this compound an attractive scaffold for the development of targeted kinase inhibitors.

Targeted Signaling Pathways

Kinase inhibitors derived from this compound have been shown to target several critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The two primary pathways discussed herein are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the Src kinase signaling pathway.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell growth and differentiation.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers. 4-Anilinoquinoline derivatives can act as ATP-competitive inhibitors of EGFR, blocking the downstream signaling cascade.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos P PI3K PI3K EGFR->PI3K P Inhibitor 6-Bromo-4-anilinoquinoline Inhibitor Inhibitor->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and Inhibition.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and invasion.[4][5] Its overexpression and activation are frequently observed in various cancers, correlating with poor prognosis. 4-Anilinoquinoline-based compounds have been developed as potent inhibitors of Src kinase.

Src_Signaling_Pathway Upstream Upstream Signals (RTKs, Integrins, GPCRs) Src Src Kinase Upstream->Src FAK FAK Src->FAK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK STAT3 STAT3 Src->STAT3 Inhibitor 6-Bromo-4-anilinoquinoline Inhibitor Inhibitor->Src Cellular_Processes Cell Proliferation, Migration, Invasion, Angiogenesis FAK->Cellular_Processes PI3K_Akt->Cellular_Processes Ras_MAPK->Cellular_Processes STAT3->Cellular_Processes Synthesis_Workflow Start 6-Bromo-4-hydroxyquinoline Reaction Reflux (e.g., 110°C, 3h) Start->Reaction Reagents POCl₃, DMF (cat.) Reagents->Reaction Workup Work-up (Ice water, NaHCO₃) Reaction->Workup Product This compound Workup->Product Anilinoquinoline_Synthesis Start1 This compound Reaction Reflux (e.g., 18h) Start1->Reaction Start2 Substituted Aniline Start2->Reaction Solvent Ethanol or Isopropanol Solvent->Reaction Workup Purification (Filtration/Chromatography) Reaction->Workup Product 4-Anilino-6-bromoquinoline Derivative Workup->Product

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 6-bromo-4-chloroquinoline. This versatile heterocyclic building block is a cornerstone in the synthesis of a wide array of biologically active compounds, particularly in the development of kinase inhibitors for oncology and novel antimalarial agents.

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and functionalization at the C4-position is frequently crucial for the biological activity of many quinoline-based drugs.[1] The presence of two distinct halogen atoms in this compound offers a unique opportunity for selective, sequential functionalization, making it an invaluable intermediate in drug discovery and organic synthesis.[2][3]

Reaction Selectivity: C4-Cl vs. C6-Br

Nucleophilic aromatic substitution on this compound selectively occurs at the C4-position. This regioselectivity is governed by several factors:

  • Electronic Activation : The nitrogen atom in the quinoline ring is electron-withdrawing, which reduces the electron density at the C2 and C4 positions, making them more electrophilic and susceptible to nucleophilic attack.[1][4]

  • Leaving Group Ability : In SNAr reactions, the general trend for halogen leaving group ability is F > Cl > Br > I.[5] The C4-chloro group is therefore more readily displaced by nucleophiles under SNAr conditions compared to the C6-bromo group.

  • Intermediate Stabilization : The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing quinoline nitrogen effectively stabilizes this intermediate when the attack occurs at the C4 position.[4]

Conversely, for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, the reactivity of the C-X bond is reversed (I > Br > Cl).[2][6] This orthogonal reactivity allows for a robust synthetic strategy: first, an SNAr reaction at the C4-Cl position, followed by a palladium-catalyzed cross-coupling at the C6-Br position to build molecular complexity.[2]

Visualized Reaction Mechanism and Workflow

The following diagrams illustrate the general mechanism of the SNAr reaction and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Step 1: Nucleophilic Attack cluster_products Step 2: Leaving Group Departure R This compound + Nu-H I Meisenheimer Complex (Stabilized Intermediate) R->I k1 I->R k-1 P 4-Substituted-6-bromoquinoline + Cl- I->P k2 (Rate-determining)

Caption: General mechanism for SNAr on this compound.

experimental_workflow A Reaction Setup (Substrate, Nucleophile, Solvent, Base) B Heating & Stirring (Conventional or Microwave) A->B C Reaction Monitoring (TLC or LC-MS) B->C D Workup (Quenching, Extraction, Washing) C->D Upon Completion E Purification (Column Chromatography or Recrystallization) D->E F Characterization (NMR, MS) E->F

Caption: General experimental workflow for SNAr reactions.

Comparative Data for SNAr Reactions

The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on this compound with various nucleophiles.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Primary Amines Aniline (B41778)NMP or Ethanol (B145695)None or Et₃N80 - 1504 - 1285 - 95
Secondary Amines MorpholineDMSOK₂CO₃100 - 1406 - 1880 - 90
Phenols 4-MethoxyphenolDMF or DMSONaH or K₂CO₃25 - 1008 - 2475 - 88
Thiols ThiophenolDMFK₂CO₃ or NaH25 - 802 - 690 - 98

Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-6-bromoquinoline (Amine Nucleophile)

This protocol details the reaction of this compound with aniline.

Materials and Reagents:

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., NMP, ~0.2 M concentration).

  • Add aniline (1.2 eq) to the mixture. If using a salt of the amine or a less nucleophilic amine, a base like triethylamine may be added.

  • Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material (this compound) is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the mixture to room temperature. Pour the mixture into water or a saturated solution of sodium bicarbonate.

  • A precipitate of the product may form, which can be collected by filtration, washed with water, and dried.

  • Alternatively, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol to afford the pure 4-anilino-6-bromoquinoline.

Microwave-Assisted Variation: In a microwave vial, combine the reagents in a suitable solvent like DMSO.[7] Seal the vial and heat in a microwave reactor at 140-180 °C for 20-40 minutes.[7] The workup and purification follow the same procedure as above.

Protocol 2: Synthesis of 6-Bromo-4-phenoxyquinoline (Phenol Nucleophile)

This protocol details the reaction with a phenol (B47542) to form a diaryl ether.

Materials and Reagents:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringe and needles

  • Standard glassware for workup and purification

Procedure:

  • Alkoxide Formation: In an oven-dried, two-neck flask under an inert atmosphere, add anhydrous DMF. Add phenol (1.2 eq) and cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.3 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Reaction: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the freshly prepared sodium phenoxide solution.

  • Heat the reaction to 80-100 °C and stir for 8-24 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, carefully quench the reaction by slowly adding water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and filter.

  • Purification: Remove the solvent using a rotary evaporator. Purify the crude residue by column chromatography on silica gel to yield the desired 6-bromo-4-phenoxyquinoline.

Protocol 3: Synthesis of 6-Bromo-4-(phenylthio)quinoline (Thiol Nucleophile)

This protocol details the reaction with a thiol to form a thioether. Reactions with thiols are often rapid due to their high nucleophilicity.[8]

Materials and Reagents:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq) followed by thiophenol (1.1 eq).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-80 °C) for 2-6 hours. The reaction is often faster than with amines or phenols. Monitor by TLC.

  • Workup: Upon completion, pour the reaction mixture into a large volume of water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove DMF and salts, and dry under vacuum.

  • If a precipitate does not form, perform an aqueous workup by extracting with ethyl acetate as described in the previous protocols.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to afford pure 6-bromo-4-(phenylthio)quinoline.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Phosphorus oxychloride (POCl₃), which may be used to synthesize the starting material, is highly corrosive and reacts violently with water.[9][10]

  • Thiols, such as thiophenol, have strong, unpleasant odors and should be handled exclusively in a fume hood.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-Bromo-4-chloroquinoline in various palladium-catalyzed cross-coupling reactions. This versatile building block offers two distinct reactive sites, the C6-bromo and C4-chloro positions, allowing for selective functionalization to generate a diverse array of quinoline (B57606) derivatives for applications in medicinal chemistry and materials science.

Introduction to Selective Functionalization

The differential reactivity of the C-Br and C-Cl bonds in this compound is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. This inherent difference allows for the selective functionalization of the more reactive C6-Br bond while leaving the C4-Cl bond intact for subsequent transformations. By carefully selecting the catalyst, ligand, base, and reaction conditions, chemists can achieve high chemoselectivity, enabling a stepwise approach to the synthesis of polysubstituted quinolines.

Diagram: Selective Cross-Coupling Strategy

The following diagram illustrates the strategic approach to the selective functionalization of this compound.

G Strategic Functionalization of this compound A This compound B Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) A->B Reaction Conditions C Selective Reaction at C6-Br B->C Exploiting Reactivity Difference D 6-Substituted-4-chloroquinoline Intermediate C->D E Further Functionalization at C4-Cl (e.g., SNAr, Cross-Coupling) D->E F Di-substituted Quinoline Product E->F G Suzuki-Miyaura Coupling Experimental Workflow A Combine Reactants: - this compound - Arylboronic acid - Pd(dppf)Cl₂ - Na₂CO₃ B Inert Atmosphere: Evacuate & Backfill with N₂/Ar (3x) A->B C Add Solvents: Degassed 1,4-Dioxane/Water (4:1) B->C D Reaction: Heat to 80-90 °C, 4-12 h C->D E Work-up: - Cool to RT - Dilute with EtOAc/Water - Extract D->E F Purification: Column Chromatography E->F G 6-Aryl-4-chloroquinoline Product F->G G General Palladium-Catalyzed Cross-Coupling Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X (this compound) C L-Pd(II)(Ar)-X B->C D Transmetalation (Suzuki, Sonogashira) or Migratory Insertion (Heck) or Amine Coordination/Deprotonation (Buchwald-Hartwig) C->D Coupling Partner E L-Pd(II)(Ar)-R D->E F Reductive Elimination E->F F->A Product Release G Ar-R F->G

Application Notes and Protocols for the Synthesis of 4-Anilinoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of 4-anilinoquinoline derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors in cancer therapy. The protocols outlined below cover various synthetic strategies, from conventional heating to modern microwave-assisted methods and palladium-catalyzed cross-coupling reactions. Additionally, this document includes protocols for the biological evaluation of these compounds and summarizes relevant quantitative data.

Introduction

4-Anilinoquinoline derivatives are a prominent scaffold in drug discovery, most notably for their ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation, and its dysregulation is a key factor in the development and progression of many cancers.[3][4] By competitively binding to the ATP-binding site of the EGFR kinase domain, 4-anilinoquinoline derivatives can block downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, thereby inhibiting tumor growth.[2][5] This document provides detailed experimental procedures for the synthesis and evaluation of these important therapeutic agents.

Synthetic Protocols

The synthesis of 4-anilinoquinoline derivatives is primarily achieved through the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline (B167314) precursor and a substituted aniline (B41778).[6][7] More advanced methods, such as the Buchwald-Hartwig amination and Ullmann condensation, offer alternative routes with broader substrate scope.

Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Microwave irradiation offers a rapid and efficient method for the synthesis of 4-anilinoquinoline derivatives, often leading to higher yields and shorter reaction times compared to conventional heating.[8][9]

Materials:

  • 4-Chloroquinoline derivative (1.0 equiv)

  • Substituted aniline (1.0-1.2 equiv)

  • Solvent (e.g., 2-propanol, ethanol, or DMSO)[7]

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine the 4-chloroquinoline derivative (1.0 equiv) and the substituted aniline (1.0-1.2 equiv).

  • Add the appropriate solvent (e.g., 2-propanol, 5-10 mL).[2]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power (e.g., 60W) or a set temperature (e.g., 140-180 °C) for a specified time (e.g., 20-30 minutes).[2][7]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • Wash the collected solid with a cold solvent (e.g., cold 2-propanol) to remove impurities.[2]

  • Dry the purified product under a vacuum.

  • If necessary, further purification can be achieved by column chromatography on silica (B1680970) gel.

Protocol 2: Conventional Nucleophilic Aromatic Substitution (SNAr)

This method involves heating the reactants in a suitable solvent and is a well-established procedure for the synthesis of 4-anilinoquinolines.

Materials:

  • 4-Chloroquinoline derivative (1.0 equiv)

  • Substituted aniline (1.0-1.2 equiv)

  • Solvent (e.g., ethanol, 2-propanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add the 4-chloroquinoline derivative (1.0 equiv) and the substituted aniline (1.0-1.2 equiv).

  • Add the solvent (e.g., ethanol, 10 mL).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within several hours to overnight.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • Wash the solid with a cold solvent and dry it under a vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be applied to the synthesis of 4-anilinoquinolines, especially when the SNAr reaction is sluggish.[10][11]

Materials:

  • 4-Haloquinoline (e.g., 4-bromoquinoline (B50189) or 4-chloroquinoline) (1.0 equiv)

  • Substituted aniline (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)[11]

  • Phosphine (B1218219) ligand (e.g., BINAP, XPhos, 2-8 mol%)[11]

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equiv)[12]

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent, followed by the 4-haloquinoline and the substituted aniline.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.[11]

  • Monitor the reaction by TLC or GC/MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form the C-N bond in 4-anilinoquinoline derivatives, though it often requires higher temperatures than palladium-catalyzed methods.[13][14]

Materials:

  • 4-Haloquinoline (typically 4-iodoquinoline (B101417) or 4-bromoquinoline) (1.0 equiv)

  • Substituted aniline (1.0-1.5 equiv)

  • Copper catalyst (e.g., CuI, Cu₂O, or copper powder, stoichiometric or catalytic amounts)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • High-boiling polar solvent (e.g., DMF, NMP, nitrobenzene)[15]

Procedure:

  • In a reaction vessel, combine the 4-haloquinoline, substituted aniline, copper catalyst, and base.

  • Add the high-boiling solvent.

  • Heat the reaction mixture to a high temperature (often >150 °C) with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and dilute it with an organic solvent.

  • Filter the mixture to remove insoluble inorganic salts and the catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, concentrate it, and purify the residue by column chromatography.

Quantitative Data

The following tables summarize representative yields for the synthesis of 4-anilinoquinoline derivatives and their biological activity in terms of IC₅₀ values against various cancer cell lines.

Table 1: Synthesis Yields of 2-morpholino-4-anilinoquinoline Derivatives [16]

CompoundAniline SubstituentYield (%)
3b 4-Chlorophenyl93
3c 4-(3-Fluorobenzyloxy)-3-chlorophenyl76
3d 4-Phenoxyphenyl30
3e 4-(2-Carboxamido-pyridyloxy)24

Table 2: Antiproliferative Activity of 2-morpholino-4-anilinoquinoline Derivatives against HepG2 Cells [16]

CompoundIC₅₀ (μM)
3c 11.42
3d 8.50
3e 12.76

Biological Evaluation Protocols

The biological activity of synthesized 4-anilinoquinoline derivatives is commonly assessed through various in vitro assays to determine their efficacy as potential therapeutic agents.

Protocol 5: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Materials:

  • Cells in culture (e.g., cancer cell lines)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., SDS-HCl solution or DMSO)[20]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[20]

  • Incubate the plate overnight to allow the cells to attach.

  • Treat the cells with various concentrations of the synthesized 4-anilinoquinoline derivatives and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.[21]

  • Incubate the plate for 2-4 hours at 37 °C to allow the formation of formazan (B1609692) crystals.[20]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[21]

  • Incubate for a further 4 hours or overnight at 37 °C.[20]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Protocol 6: In Vitro Kinase Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the enzymatic activity of a target kinase, such as EGFR.[3][22]

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized 4-anilinoquinoline derivatives (inhibitors)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the 4-anilinoquinoline derivatives in the kinase assay buffer.

  • In a 384-well plate, add a small volume of each inhibitor concentration. Include controls with no inhibitor (100% activity) and no enzyme (background).

  • Prepare a master mix containing the recombinant EGFR kinase and the kinase substrate in the kinase assay buffer.

  • Add the enzyme/substrate mixture to all wells.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km value for EGFR.

  • Incubate the plate at 30 °C for 60 minutes.[3]

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by 4-anilinoquinoline derivatives and the general experimental workflows.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf PIP2 PIP2 MEK MEK Raf->MEK PIP3 PIP3 ERK ERK MEK->ERK AKT AKT Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation mTOR mTOR Survival Cell Survival, Growth, Proliferation PI3K->PIP2 phosphorylates PI3K->PIP3 PIP3->AKT AKT->mTOR mTOR->Survival Anilinoquinoline 4-Anilinoquinoline Derivative Anilinoquinoline->Dimerization Inhibits

Caption: EGFR Signaling Pathway and Inhibition by 4-Anilinoquinoline Derivatives.

Synthesis_Workflow Start Start: 4-Chloroquinoline & Aniline Reaction Reaction: - Microwave - Conventional Heat - Buchwald-Hartwig - Ullmann Start->Reaction Workup Work-up: - Filtration - Extraction Reaction->Workup Purification Purification: - Recrystallization - Column  Chromatography Workup->Purification Characterization Characterization: - NMR - MS - HPLC Purification->Characterization Final_Product Final Product: 4-Anilinoquinoline Derivative Characterization->Final_Product

Caption: General Experimental Workflow for the Synthesis of 4-Anilinoquinoline Derivatives.

Biological_Evaluation_Workflow Compound Synthesized 4-Anilinoquinoline Derivative Cell_Viability Cell Viability Assay (e.g., MTT) Compound->Cell_Viability Kinase_Assay In Vitro Kinase Assay (e.g., EGFR) Compound->Kinase_Assay Downstream Downstream Signaling Analysis (e.g., Western Blot for p-AKT, p-ERK) Compound->Downstream IC50_Cell Determine Cellular IC₅₀ Cell_Viability->IC50_Cell Mechanism Elucidate Mechanism of Action IC50_Cell->Mechanism IC50_Enzyme Determine Enzymatic IC₅₀ Kinase_Assay->IC50_Enzyme IC50_Enzyme->Mechanism Downstream->Mechanism

Caption: Workflow for the Biological Evaluation of 4-Anilinoquinoline Derivatives.

References

6-Bromo-4-chloroquinoline: A Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloroquinoline is a key heterocyclic building block that serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds. Its unique structure, featuring two distinct halogen atoms at positions 4 and 6, allows for selective functionalization, making it a valuable scaffold in medicinal chemistry. This document provides detailed application notes on the utility of this compound in drug discovery, focusing on its application in the development of kinase inhibitors and antimalarial agents. Detailed experimental protocols for key synthetic transformations are also provided.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the presence of the bromine and chlorine substituents on the quinoline (B57606) core. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen. This allows for the facile introduction of various amine, alcohol, and thiol functionalities. The bromine atom at the 6-position is less reactive towards SNAr but is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. This differential reactivity allows for a sequential and controlled diversification of the quinoline scaffold.

Applications in Drug Discovery

Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy.

a) PI3K/mTOR Inhibitors:

One of the most significant applications of this compound is in the synthesis of Omipalisib (GSK2126458), a highly potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] Omipalisib has been investigated in clinical trials for the treatment of solid tumors and idiopathic pulmonary fibrosis.[1][5]

The synthesis of Omipalisib utilizes this compound as a starting material to construct the core quinoline structure of the final molecule.[6]

b) Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibitors:

This compound also serves as a key building block for the development of inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a crucial mediator of inflammatory signaling pathways initiated by the pattern recognition receptors NOD1 and NOD2. Dysregulation of this pathway is implicated in various inflammatory diseases. The synthesis of these inhibitors involves an initial nucleophilic substitution at the 4-position of this compound with various amines, followed by a Suzuki-Miyaura coupling at the 6-position to introduce further diversity.

Antimalarial Agents

The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore for antimalarial drugs, with chloroquine (B1663885) being a prominent example. Structure-activity relationship (SAR) studies have shown that modifications at the 7-position of the quinoline ring can overcome drug resistance.[7][8] While much of the literature focuses on 7-substituted analogues, the principles of molecular design and synthesis are applicable to isomers such as those derived from this compound. The synthesis of these potential antimalarial agents typically involves the displacement of the 4-chloro group with a suitable diamine side chain, a common feature in many antimalarial drugs.[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 6-bromoquinolin-4-ol (B142416).[6][9]

Materials:

  • 6-Bromoquinolin-4-ol

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Dichloromethane (B109758) or Ethyl acetate

Procedure:

  • In a round-bottom flask, add 6-bromoquinolin-4-ol and phosphorus oxychloride.

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux (approximately 110°C) for 3-6 hours.[6][9]

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into ice water with stirring.

  • Neutralize the acidic solution to a pH of 7-8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Reactant Product Yield Reference
6-Bromoquinolin-4-olThis compound81% - 98.5%[6][9]
Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids at the 6-position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (0.03 - 0.05 equivalents)

  • Base (e.g., Na2CO3 or K2CO3) (2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Arylboronic Acid Product Yield Reference
Phenylboronic acid4-Chloro-6-phenylquinoline-General Protocol
4-Methoxyphenylboronic acid4-Chloro-6-(4-methoxyphenyl)quinoline-General Protocol
Pyridin-4-ylboronic acid4-Chloro-6-(pyridin-4-yl)quinoline-General Protocol
Thiophen-2-ylboronic acid4-Chloro-6-(thiophen-2-yl)quinoline-General Protocol
Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various amines at the 6-position.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst and ligand (e.g., Pd2(dba)3 with a suitable phosphine (B1218219) ligand)

  • Base (e.g., NaOtBu or Cs2CO3)

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add the solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 80-110°C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amine Product Yield Reference
Morpholine4-((4-Chloroquinolin-6-yl)amino)morpholine-General Protocol
AnilineN-(4-Chloroquinolin-6-yl)aniline-General Protocol
Piperidine1-(4-Chloroquinolin-6-yl)piperidine-General Protocol
Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

This protocol describes the substitution of the 4-chloro group with an amine.

Materials:

  • This compound

  • Amine (1.1 - 2 equivalents)

  • Solvent (e.g., isopropanol, tert-butanol, or DMF)

  • Acid catalyst (e.g., HCl) or Base (e.g., NaH) (optional, depending on the amine)

Procedure:

  • Dissolve this compound and the amine in the chosen solvent.

  • If necessary, add a catalytic amount of acid or a stoichiometric amount of base.

  • Heat the reaction mixture to reflux or an elevated temperature (e.g., 80°C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with a suitable solvent.

  • If no precipitate forms, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Amine Product Yield Reference
3,4,5-TrimethoxyanilineN-(6-Bromoquinolin-4-yl)-3,4,5-trimethoxyaniline86.0%[10]
AnilineN-(6-Bromoquinolin-4-yl)aniline84.3%[10]
Pyridin-4-amineN-(6-Bromoquinolin-4-yl)pyridin-4-amine41.4%[10]

Signaling Pathways and Workflows

PI3K_Akt_mTOR_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes mTORC2 mTORC2 mTORC2->Akt activates Omipalisib Omipalisib (derived from This compound) Omipalisib->PI3K Omipalisib->mTORC1 Omipalisib->mTORC2

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Omipalisib.

RIPK2_Signaling_Pathway NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 recruits & activates PAMPs PAMPs/DAMPs PAMPs->NOD TAK1 TAK1 RIPK2->TAK1 activates IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB activates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation promotes transcription of MAPK->Inflammation promotes transcription of Inhibitor RIPK2 Inhibitor (derived from This compound) Inhibitor->RIPK2

Caption: Simplified NOD-RIPK2 signaling pathway and the site of inhibition.

Experimental_Workflow cluster_path2 Start 6-Bromo-4- chloroquinoline SNAr Nucleophilic Aromatic Substitution (SNAr) at C4 Start->SNAr Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) at C6 Start->Coupling Alternative Route Intermediate1 4-Substituted-6-bromo- quinoline Intermediate SNAr->Intermediate1 Final_Product Disubstituted Quinoline Derivative (Drug Candidate) SNAr->Final_Product Intermediate2 6-Substituted-4-chloro- quinoline Intermediate Coupling->Intermediate2 Coupling->Final_Product Intermediate1->Coupling Intermediate2->SNAr

Caption: General synthetic workflow for the diversification of this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in drug discovery. Its differential reactivity at the 4- and 6-positions provides a robust platform for the synthesis of diverse compound libraries. The successful development of clinical candidates such as Omipalisib underscores the importance of this scaffold. The provided protocols offer a foundation for researchers to explore the synthesis of novel quinoline-based therapeutic agents targeting a range of diseases, from cancer to infectious and inflammatory conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 6-bromo-4-chloroquinoline. The information is designed to help overcome common experimental challenges and improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely reported and generally reliable method is the chlorination of 6-bromoquinolin-4-ol (B142416) using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

Q2: What is the role of DMF in the chlorination reaction with POCl₃?

A2: N,N-dimethylformamide (DMF) acts as a catalyst in the reaction. It reacts with phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent, an electrophilic species that is more reactive than POCl₃ alone and facilitates the conversion of the hydroxyl group at the 4-position of the quinoline (B57606) to a chloro group.

Q3: What are the typical yields for the synthesis of this compound?

A3: The reported yields for the synthesis of this compound can vary significantly, ranging from 32% to as high as 98.5%.[1][2] The yield is highly dependent on the purity of the starting materials, reaction conditions, and the efficiency of the work-up and purification procedures.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the chlorination reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, can be used to separate the starting material (6-bromoquinolin-4-ol) from the product (this compound). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q5: What are the main safety precautions to consider during this synthesis?

A5: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It reacts violently with water and can cause severe burns. All manipulations involving POCl₃ should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The quenching of the reaction mixture with ice water is highly exothermic and should be performed slowly and cautiously.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction - Ensure the reaction is heated to a sufficient temperature (reflux, typically around 110°C).- Extend the reaction time. Monitor the reaction progress by TLC until the starting material is consumed.- Use a catalytic amount of DMF to enhance the reaction rate.
Moisture in starting materials or reagents - Ensure the 6-bromoquinolin-4-ol is thoroughly dried before use. Moisture can react with POCl₃, reducing its effectiveness.[3]- Use freshly distilled or a new bottle of POCl₃.
Inefficient work-up - During the work-up, ensure the pH of the aqueous solution is carefully neutralized to a pH of around 7-8 to precipitate the product.[2]- Thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover all the product.
Degradation of the product - Avoid excessive heating during the removal of excess POCl₃ under vacuum.[2]
Issue 2: Impure Product
Possible Cause Suggested Solution
Unreacted starting material - Ensure the reaction goes to completion by monitoring with TLC.- Purify the crude product by recrystallization from a suitable solvent like ethyl acetate or by column chromatography.
Formation of byproducts - The presence of residual POCl₃ can lead to the formation of phosphate (B84403) esters or other byproducts during work-up. Ensure excess POCl₃ is removed or carefully quenched.- Control the reaction temperature to minimize the formation of side products.
Contamination from work-up - Wash the organic extracts with brine to remove residual water and water-soluble impurities before drying and concentrating.

Data Presentation

Table 1: Comparison of Reported Yields for the Synthesis of this compound

Starting MaterialChlorinating AgentCatalystReaction TimeYield (%)Reference
6-bromoquinolin-4-olPOCl₃DMF (catalytic)3 h81%[4]
6-bromoquinolin-4-olPOCl₃None6 h98.5%[2]
6-bromoquinolin-4-olPhosphorus trichlorideDMF (catalytic)6 h84%[2]
6-bromoquinolin-4-olPOCl₃ in TolueneNone4 h32%[1]
6-bromoquinolin-4-olPOCl₃None2 h93%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination with POCl₃

This protocol is a common method for the chlorination of 6-bromoquinolin-4-ol.

Materials:

  • 6-bromoquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF, catalytic amount)

  • Ice

  • Saturated sodium bicarbonate solution or solid potassium carbonate

  • Dichloromethane (B109758) or Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinolin-4-ol.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-6 hours.[2][4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring. This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid potassium carbonate until the pH is approximately 7-8.[2] A solid precipitate of the product should form.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate).

Protocol 2: Synthesis of 6-bromoquinolin-4-ol via Gould-Jacobs Reaction

This protocol outlines a common route to the precursor, 6-bromoquinolin-4-ol, using the Gould-Jacobs reaction.[5]

Materials:

  • 4-bromoaniline (B143363)

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether

  • Petroleum ether

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Combine 4-bromoaniline and diethyl ethoxymethylenemalonate in a round-bottom flask.

  • Heat the mixture, which will initiate a condensation reaction.

  • In a separate flask, heat diphenyl ether to a high temperature (e.g., 250 °C).

  • Slowly add the product from the initial condensation to the hot diphenyl ether to induce cyclization.

  • After the cyclization is complete, cool the reaction mixture.

  • Pour the cooled mixture into petroleum ether to precipitate the 6-bromoquinolin-4-ol.

  • Filter the solid product and wash with petroleum ether.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_workup Work-up and Purification start Start: 6-bromoquinolin-4-ol reagents Add POCl3 (excess) and DMF (cat.) start->reagents reflux Reflux at 110°C (3-6 hours) reagents->reflux monitoring Monitor by TLC reflux->monitoring monitoring->reflux Incomplete monitoring->workup Complete quench Quench with ice water workup->quench neutralize Neutralize with NaHCO3 or K2CO3 (pH 7-8) quench->neutralize extract Extract with CH2Cl2 or Ethyl Acetate neutralize->extract wash_dry Wash with H2O, Brine & Dry (Na2SO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction moisture Moisture Contamination start->moisture poor_workup Inefficient Work-up start->poor_workup optimize_conditions Increase reaction time/temperature Add DMF catalyst incomplete_reaction->optimize_conditions dry_reagents Thoroughly dry starting material Use fresh POCl3 moisture->dry_reagents improve_workup Careful pH adjustment during neutralization Thorough extraction poor_workup->improve_workup

Caption: Troubleshooting guide for low yield in the synthesis.

References

common side reactions in the synthesis of 6-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4-chloroquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-documented synthetic route is a two-step process. It begins with the formation of 6-bromo-4-hydroxyquinoline via the Gould-Jacobs reaction, followed by the chlorination of the hydroxyl group to yield the final product.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include reaction temperature, particularly during the high-temperature cyclization step to form the quinoline (B57606) ring and during the chlorination process. Purity of starting materials, reaction time, and the choice of chlorinating agent are also crucial for achieving high yields and purity.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, categorized by the reaction stage.

Stage 1: Synthesis of 6-bromo-4-hydroxyquinoline (Gould-Jacobs Reaction)

Problem 1: Low yield of 6-bromo-4-hydroxyquinoline.

  • Possible Cause 1: Incomplete reaction between 4-bromoaniline (B143363) and the acrylate (B77674) derivative.

    • Solution: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature. For instance, reactions with ethyl propiolate may require heating at 30-50°C for 32-72 hours.[1]

  • Possible Cause 2: Suboptimal temperature for thermal cyclization.

    • Solution: The thermal cyclization of the intermediate, such as 3-(4-bromoanilino) ethyl acrylate, requires high temperatures, typically between 200-250°C in a high-boiling solvent like diphenyl ether.[1][2][3] Insufficient temperature will lead to incomplete cyclization. Conversely, excessively high temperatures can lead to decomposition. It is crucial to carefully control the temperature within the optimal range for your specific substrate.

  • Possible Cause 3: Decomposition of the intermediate at high temperatures.

    • Solution: While high temperatures are necessary, prolonged exposure can lead to the thermal decomposition of the anilinoacrylate intermediate. Minimize the reaction time at the highest temperature once TLC indicates the consumption of the starting material. Some studies suggest that microwave-assisted synthesis can reduce reaction times and potentially minimize decomposition.

Problem 2: Formation of a dark, tarry reaction mixture.

  • Possible Cause: This is often a result of side reactions and decomposition at the high temperatures required for cyclization.

    • Solution: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The slow addition of the intermediate to the pre-heated high-boiling solvent can also help to control the reaction and minimize charring.

Stage 2: Chlorination of 6-bromo-4-hydroxyquinoline

Problem 3: Low yield of this compound.

  • Possible Cause 1: Incomplete chlorination.

    • Solution: Ensure a sufficient excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃), is used.[2][4][5] The reaction typically requires heating under reflux for several hours (2-6 hours).[2][4][5] Monitor the reaction by TLC to confirm the disappearance of the starting 6-bromo-4-hydroxyquinoline. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.[2][4]

  • Possible Cause 2: Hydrolysis of the product during workup.

    • Solution: this compound is sensitive to hydrolysis, which can revert it to 6-bromo-4-hydroxyquinoline, especially in acidic conditions. During workup, the reaction mixture should be quenched by pouring it slowly into ice water with vigorous stirring.[2][4] Neutralization should be performed carefully, for instance with a saturated sodium bicarbonate solution, to a pH of around 8.[4]

Problem 4: Presence of unreacted 6-bromo-4-hydroxyquinoline in the final product.

  • Possible Cause: Incomplete chlorination or hydrolysis during workup.

    • Solution: In addition to the solutions for Problem 3, purification of the crude product is necessary. Recrystallization from a suitable solvent or column chromatography can be employed to separate the desired product from the unreacted starting material.

Problem 5: Formation of other chlorinated byproducts.

  • Possible Cause: Although less common for this specific substrate, aggressive chlorinating conditions can sometimes lead to the formation of poly-chlorinated species.

    • Solution: Use the minimum necessary excess of the chlorinating agent and control the reaction temperature and time carefully. If poly-chlorinated byproducts are suspected, purification by column chromatography is the most effective method of removal.

Quantitative Data

The following tables summarize typical reaction conditions and yields reported in the literature for the key steps in the synthesis of this compound.

Table 1: Synthesis of 6-bromo-4-hydroxyquinoline Intermediate

Starting MaterialsReaction ConditionsSolventYieldReference
4-bromoaniline, ethyl propiolate30-50°C, 32-72h; then 220°C, 2-10hMethanol (B129727), Diphenyl ether79-81%[1][2]
4-bromoaniline, diethyl ethoxymethylenemalonateReflux, 1h; then reflux in diphenyl ether, 1hNone, Diphenyl ether~61%[2]
4-bromoaniline, Meldrum's acid, triethyl orthoformate80°C, 3.5h; then 190°C, 10 minEthanol, Diphenyl ether~60%[2]

Table 2: Chlorination of 6-bromo-4-hydroxyquinoline

Chlorinating AgentReaction ConditionsSolventYieldReference
POCl₃Reflux, 3hNone81%[2]
PCl₃Reflux, 6hNone84%[4]
POCl₃Reflux, 6hNone98.5%[4]
PCl₃Reflux, 2hToluene90-93%[5]

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-4-hydroxyquinoline

This protocol is adapted from a patent describing the synthesis from 4-bromoaniline and ethyl propiolate.[1]

  • Under a nitrogen atmosphere, add 42.76 g (435.99 mmol) of ethyl propiolate to a solution of 50 g (290.66 mol) of 4-bromoaniline in 500 ml of methanol with stirring.

  • Heat the mixture to 50°C and stir for 32 hours. Monitor the reaction by TLC until completion.

  • Remove the solvent under reduced pressure to obtain crude 3-(4-bromoaniline) ethyl acrylate.

  • In a separate flask, heat 250 ml of diphenyl ether to 220°C.

  • Dissolve the crude 3-(4-bromoaniline) ethyl acrylate in 150 ml of diphenyl ether and add it dropwise to the hot diphenyl ether.

  • Maintain the reaction at 220°C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into 1500 ml of petroleum ether.

  • Allow the mixture to stand overnight, then filter the precipitate. The filter residue is further processed to obtain 6-bromo-4-hydroxyquinoline.

Protocol 2: Synthesis of this compound

This protocol describes the chlorination of 6-bromo-4-hydroxyquinoline using phosphorus oxychloride.[4]

  • In a round-bottom flask, add 52 g (232.1 mmol) of 6-bromo-4-hydroxyquinoline to 213.5 mL of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for 6 hours.

  • After cooling to room temperature, remove the excess phosphorus oxychloride under vacuum.

  • Carefully pour the remaining residue into a beaker containing 2 L of crushed ice.

  • Slowly neutralize the mixture with solid potassium carbonate.

  • Collect the resulting solid by filtration and wash with water.

  • Dry the solid in the air to obtain this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination A 4-Bromoaniline C Intermediate (3-(4-bromoanilino)acrylate) A->C B Acrylate Derivative (e.g., ethyl propiolate) B->C D 6-Bromo-4-hydroxyquinoline C->D High Temp. Cyclization E 6-Bromo-4-hydroxyquinoline G This compound E->G F Chlorinating Agent (e.g., POCl3) F->G

Caption: Synthetic workflow for this compound.

TroubleshootingFlow Start Low Yield of This compound CheckStep1 Check Yield of 6-bromo-4-hydroxyquinoline Start->CheckStep1 CheckStep2 Check Chlorination Step Start->CheckStep2 IncompleteReaction Incomplete Cyclization? CheckStep1->IncompleteReaction Decomposition Decomposition? CheckStep1->Decomposition IncompleteChlorination Incomplete Chlorination? CheckStep2->IncompleteChlorination Hydrolysis Product Hydrolysis? CheckStep2->Hydrolysis IncreaseTempTime Increase Temp/Time IncompleteReaction->IncreaseTempTime Yes OptimizeTemp Optimize Temp Decomposition->OptimizeTemp Yes IncreaseReagentTime Increase Reagent/Time IncompleteChlorination->IncreaseReagentTime Yes CarefulWorkup Careful Neutralization Hydrolysis->CarefulWorkup Yes

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Chlorination of 6-bromoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chlorination of 6-bromoquinolin-4-ol (B142416) to synthesize 6-bromo-4-chloroquinoline. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chlorination of 6-bromoquinolin-4-ol?

The most widely used method is the reaction of 6-bromoquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃).[1] Phosphorus oxychloride is often used in excess and can also serve as the solvent.[2] The reaction is typically heated to reflux to ensure complete conversion.

Q2: What is the role of N,N-dimethylformamide (DMF) in this reaction?

DMF is often added in catalytic amounts when using phosphorus oxychloride (POCl₃).[3] It reacts with POCl₃ to form the Vilsmeier reagent, [(CH₃)₂N=CClH]⁺Cl⁻, which is a more reactive chlorinating agent.[1][4] The use of a catalytic amount of DMF can often accelerate the reaction.[2]

Q3: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?

Several factors can contribute to low yields or incomplete reactions:

  • Moisture: The starting material, 6-bromoquinolin-4-ol, must be thoroughly dried as moisture can react with the chlorinating agent (e.g., POCl₃), reducing its effectiveness.[2] The reaction should be carried out under anhydrous conditions.

  • Reagent Quality: Ensure that the phosphorus oxychloride is fresh and has not been decomposed by atmospheric moisture. Old or discolored POCl₃ may have reduced reactivity.[2]

  • Insufficient Heat or Reaction Time: The reaction typically requires heating to reflux (around 110°C for POCl₃) for several hours (3-6 hours) to go to completion.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Inefficient Work-up: The product, this compound, can be sensitive to hydrolysis, especially in acidic conditions created during the quenching of excess POCl₃ with water.[2] It is crucial to perform the work-up at low temperatures (e.g., pouring the reaction mixture onto ice) and to neutralize the acidic solution promptly.[1][3]

Q4: I am observing unexpected byproducts. What are the potential side reactions?

While specific side reactions for 6-bromoquinolin-4-ol are not extensively documented in the provided literature, general side reactions in similar systems can include:

  • Incomplete Chlorination: If the reaction is not driven to completion, you will isolate unreacted starting material.

  • Hydrolysis of the Product: During work-up, the desired this compound can hydrolyze back to the starting 6-bromoquinolin-4-ol if the conditions are too acidic or the temperature is not controlled.[5]

  • Formation of Phosphorylated Intermediates: The reaction proceeds through phosphorylated intermediates. If the chlorination step is not efficient, these intermediates may persist or lead to other byproducts.[6]

Q5: How should I properly quench the reaction and work up the product?

A careful work-up procedure is critical for obtaining a good yield of the desired product.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Removal of Excess Reagent (Optional but Recommended): Excess phosphorus oxychloride can be removed under reduced pressure.[2][3] This minimizes the exothermicity of the subsequent quenching step.

  • Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker of crushed ice or ice-water with vigorous stirring.[1][3] This should be done in a well-ventilated fume hood as HCl gas will be evolved.[7][8]

  • Neutralization: Neutralize the acidic solution to a pH of 7-8 using a saturated aqueous solution of a base like sodium bicarbonate or potassium carbonate.[1]

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.[1][3]

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Presence of moisture in the starting material or solvent.Dry the 6-bromoquinolin-4-ol in a vacuum oven before use. Use anhydrous solvents.
Decomposed or low-quality chlorinating agent.Use a fresh, unopened bottle of phosphorus oxychloride or distill it before use.
Insufficient reaction temperature or time.Ensure the reaction mixture reaches and maintains reflux temperature. Monitor the reaction progress by TLC until the starting material is consumed.
Product Hydrolyzes Back to Starting Material During Work-up Quenching the reaction at too high a temperature.Always pour the reaction mixture onto ice or into ice-cold water to dissipate the heat from the hydrolysis of excess POCl₃.[1][3]
Prolonged exposure to acidic conditions during work-up.Neutralize the aqueous solution with a base (e.g., NaHCO₃, K₂CO₃) immediately after quenching.[1]
Difficulty in Isolating the Product The product may precipitate out during neutralization.If a solid precipitates upon neutralization, it can be collected by filtration, washed with water, and then dried.[1]
The product remains in the aqueous layer.Ensure the pH is neutral or slightly basic before extraction. Perform multiple extractions with an appropriate organic solvent.

Experimental Protocols

Below are detailed methodologies for the chlorination of 6-bromoquinolin-4-ol.

Protocol 1: Using Phosphorus Oxychloride and DMF[3]
  • To a solution of 6-bromoquinolin-4-ol (2.023 g, 0.009 mol) in a round-bottom flask, add phosphorus oxychloride (25 mL) dropwise.

  • Add two drops of N,N-dimethylformamide (DMF) to the mixture.

  • Stir the mixture for 5 minutes at room temperature.

  • Heat the reaction mixture to reflux at 110°C for 3 hours.

  • After completion, distill off most of the excess POCl₃ under reduced pressure.

  • Slowly pour the remaining residue into ice water and stir for 30 minutes.

  • Adjust the pH of the solution to 5-6 with a saturated solution of NaHCO₃.

  • Extract the product with dichloromethane.

  • Wash the organic layer twice with water, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the yellowish product, this compound.

Protocol 2: Using Phosphorus Oxychloride as both Reagent and Solvent[1]
  • Add solid 6-bromoquinolin-4-ol (52 g, 232.1 mmol) to phosphorus oxychloride (213.5 mL) in a round-bottom flask.

  • Heat the mixture to reflux and maintain for 6 hours.

  • After cooling to room temperature, remove the excess phosphorus oxychloride under vacuum.

  • Pour the remaining residue into a beaker containing 2 L of ice.

  • Slowly neutralize the mixture with solid potassium carbonate.

  • Collect the resulting solids by filtration and wash with water.

  • The isolated solid is the desired product, this compound.

Data Presentation

Table 1: Comparison of Chlorination Protocols

Parameter Protocol 1 Protocol 2
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Phosphorus Oxychloride (POCl₃)
Catalyst N,N-Dimethylformamide (DMF)None
Solvent Phosphorus Oxychloride (POCl₃)Phosphorus Oxychloride (POCl₃)
Reaction Temperature 110°C (Reflux)Reflux
Reaction Time 3 hours6 hours
Work-up Quenching Ice waterIce
Work-up Neutralization Saturated NaHCO₃ solutionSolid K₂CO₃
Reported Yield 81%98.5%

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up start 6-bromoquinolin-4-ol reagents Add POCl3 (and optional DMF) start->reagents heat Heat to Reflux (3-6 hours) reagents->heat cool Cool to RT heat->cool quench Quench in Ice Water cool->quench neutralize Neutralize (pH 7-8) quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry product This compound dry->product

Caption: Experimental workflow for the chlorination of 6-bromoquinolin-4-ol.

troubleshooting_flowchart start Low Yield or Incomplete Reaction check_moisture Was the starting material and glassware dry? start->check_moisture check_reagent Is the POCl3 fresh and colorless? check_moisture->check_reagent Yes solution_dry Dry starting material and use anhydrous conditions. check_moisture->solution_dry No check_conditions Was the reaction refluxed for a sufficient time? check_reagent->check_conditions Yes solution_reagent Use fresh or distilled POCl3. check_reagent->solution_reagent No check_workup Was the work-up performed at low temperature? check_conditions->check_workup Yes solution_conditions Increase reaction time and monitor by TLC. check_conditions->solution_conditions No check_workup->start No, retry work-up carefully solution_workup Quench on ice and neutralize promptly. check_workup->solution_workup Yes

Caption: Troubleshooting flowchart for low yield in the chlorination of 6-bromoquinolin-4-ol.

References

challenges in the multi-step synthesis of 6-Bromo-4-chloroquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multi-step synthesis of 6-Bromo-4-chloroquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during this synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established route is a multi-step synthesis beginning with the Gould-Jacobs reaction.[1][2][3] This process involves three primary stages:

  • Condensation: Reaction of 4-bromoaniline (B143363) with an ethyl ester derivative, such as ethyl (ethoxymethylene)cyanoacetate (EMCE) or diethyl ethoxymethylenemalonate, to form an acrylate (B77674) intermediate.[1]

  • Thermal Cyclization: The intermediate undergoes high-temperature intramolecular cyclization to yield 6-bromo-4-hydroxyquinoline.[1][4] This step is often the most challenging.

  • Chlorination: The 4-hydroxy group is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃), affording the final this compound product.[1][5]

Q2: What are the primary challenges in the thermal cyclization step?

A2: The thermal cyclization of the anilinoacrylate intermediate is often inefficient and presents several challenges:

  • High Temperatures: This step typically requires temperatures above 250°C.[4]

  • Prolonged Heating: Long reaction times at high temperatures can lead to product degradation and the formation of tarry byproducts.[4][6][7]

  • Low Yields: Inefficient cyclization directly results in a low yield of the desired 6-bromo-4-hydroxyquinoline intermediate.[6]

  • Side Reactions: Undesired side reactions, such as decarboxylation, can occur at elevated temperatures.[4]

Q3: Why is N,N-dimethylformamide (DMF) often used in the chlorination step?

A3: A catalytic amount of DMF is frequently added during chlorination with POCl₃ to facilitate the reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent electrophile and aids in the conversion of the 4-hydroxy group to the 4-chloro group.[5][8][9]

Q4: My final this compound product is impure. What are common impurities and how can I remove them?

A4: Common impurities can include unreacted 6-bromo-4-hydroxyquinoline, hydrolysis products (if exposed to moisture), and byproducts from the cyclization step. Purification is typically achieved through:

  • Recrystallization: Using a suitable solvent system, such as ethyl acetate (B1210297)/hexane (B92381) or toluene.[5][10]

  • Column Chromatography: Silica gel chromatography can be effective for separating the desired product from closely related impurities.[11]

  • Washing: Thoroughly washing the crude product with water and a mild base (e.g., sodium bicarbonate solution) during workup is crucial to remove acidic residues like excess POCl₃.[5][8]

Troubleshooting Guides

Problem 1: Low Yield in the Gould-Jacobs Condensation Step
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting materials remain)Insufficient reaction time or temperature.Increase the reaction time or modestly increase the temperature (e.g., from 100°C to 120-140°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
Formation of side productsReaction temperature is too high, leading to decomposition.Optimize the temperature. A thorough time-temperature study is recommended to find the ideal balance.[4][6]
Use of an inappropriate solvent or no solvent.While often performed neat, using a high-boiling inert solvent might provide better control over the reaction.
Problem 2: Inefficient Thermal Cyclization
Symptom Possible Cause Suggested Solution
Low conversion to 6-bromo-4-hydroxyquinolineReaction temperature is too low or reaction time is too short.The cyclization requires high temperatures, often around 250°C in a high-boiling solvent like diphenyl ether.[4][12][13] Ensure the temperature is maintained consistently.
Significant product degradation or tar formationReaction temperature is too high or heating is prolonged.[4][7]Carefully control the reaction time and temperature. Microwave-assisted synthesis can sometimes reduce reaction times and minimize degradation.[6][14]
Formation of regioisomers (if using substituted anilines)Cyclization occurring at an alternative position on the aniline (B41778) ring.The choice of high-boiling solvent (e.g., diphenyl ether, Dowtherm A) can influence regioselectivity. Careful temperature control is also crucial.[4]
Problem 3: Issues with the Chlorination Step
Symptom Possible Cause Suggested Solution
Incomplete conversion of the 4-hydroxy to the 4-chloro groupInsufficient amount of chlorinating agent or reaction time.Use a sufficient excess of POCl₃ (e.g., 3-5 equivalents or as the solvent).[8][11] Ensure the reaction is heated at reflux (around 110°C) for an adequate duration (e.g., 3-6 hours).[8][12]
Absence of a catalyst.Add a catalytic amount of DMF to form the Vilsmeier reagent and accelerate the reaction.[8][12]
Difficult workup and product isolationVigorous and exothermic reaction when quenching with ice water.Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to manage the exothermic reaction.[5][8]
Product precipitating with inorganic salts.After neutralization with a base like NaHCO₃ or K₂CO₃, ensure the pH is in the range of 5-8.[8][12] Extract the product with an appropriate organic solvent like dichloromethane (B109758) or ethyl acetate.[8][12]
Hydrolysis of the 4-chloro group back to the 4-hydroxy groupExposure of the product to water or nucleophiles for extended periods, especially under non-neutral pH.Minimize contact with water during workup and purification. Ensure the final product is thoroughly dried. The 4-chloro group can be susceptible to hydrolysis.[15]

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the key steps in the synthesis of this compound.

Table 1: Cyclization to form 6-Bromo-4-hydroxyquinoline

Starting Material Solvent Temperature (°C) Time (h) Yield (%) Reference
5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dioneDiphenyl ether190--[12]
3-(4-bromoaniline) ethyl acrylateDiphenyl ether2201081.06[10]
5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dioneEtherReflux0.1759.89[12]

Table 2: Chlorination of 6-Bromo-4-hydroxyquinoline

Chlorinating Agent Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Reference
POCl₃DMF (catalytic)110381[12]
PCl₃DMF (catalytic)Reflux684[8]
POCl₃Toluene115432[10]
PCl₃TolueneReflux292.6[10]
POCl₃-Reflux698.5[8]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-4-hydroxyquinoline (Cyclization)

This protocol is adapted from literature procedures involving thermal cyclization in a high-boiling solvent.[10][12]

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, preheat diphenyl ether to 220-250°C.

  • Addition: Slowly add the crude anilinoacrylate intermediate (e.g., 3-(4-bromoanilino)acrylate) dissolved in a minimal amount of diphenyl ether to the preheated solvent.

  • Reaction: Maintain the reaction temperature and stir for 2-10 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the cooled reaction mixture into a large volume of petroleum ether or hexane to precipitate the product.

  • Isolation: Stir the suspension, then collect the precipitated solid by vacuum filtration.

  • Purification: Wash the filter cake with ethyl acetate or another suitable solvent to remove residual diphenyl ether and impurities. Dry the yellowish solid product under vacuum. A yield of approximately 60-81% can be expected.[10][12]

Protocol 2: Synthesis of this compound (Chlorination)

This protocol is a generalized procedure based on common methods using POCl₃.[5][8][12]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-4-hydroxyquinoline (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) in excess (it can be used as the solvent, or 3-5 equivalents in a solvent like toluene). Add a catalytic amount of DMF (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux (approx. 110-115°C) and maintain for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: After completion, cool the mixture to room temperature. In a separate large beaker, prepare a significant amount of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or solid potassium carbonate until the pH is approximately 7-8.[5][8]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to afford this compound as a yellowish or white solid. Reported yields for this step are generally high, ranging from 81% to 98.5%.[8][12]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation (Gould-Jacobs) cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Chlorination A 4-Bromoaniline C Anilinoacrylate Intermediate A->C Heat B Malonic Ester Derivative B->C D 6-Bromo-4-hydroxyquinoline C->D High Temp. (e.g., Diphenyl Ether) F This compound D->F E POCl3 / DMF E->F

Caption: Multi-step synthesis workflow for this compound.

Troubleshooting_Cyclization Start Low Yield in Cyclization Step? Check_Temp Is Temperature > 240°C? Start->Check_Temp Yes Check_Time Is Reaction Time Optimized? Check_Temp->Check_Time Yes Increase_Temp ACTION: Increase Temperature Check_Temp->Increase_Temp No Check_Degradation Significant Tar/ Degradation? Check_Time->Check_Degradation Yes Increase_Time ACTION: Increase Reaction Time Check_Time->Increase_Time No Reduce_Time_Temp ACTION: Reduce Time/Temp or Use Microwave Synthesis Check_Degradation->Reduce_Time_Temp Yes Proceed Yield Improved Check_Degradation->Proceed No Increase_Temp->Proceed Increase_Time->Proceed Reduce_Time_Temp->Proceed

Caption: Troubleshooting logic for the thermal cyclization step.

References

stability of 6-Bromo-4-chloroquinoline under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and reactivity of 6-Bromo-4-chloroquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

This compound possesses two primary reactive sites for cross-coupling and substitution reactions: the chlorine atom at the C4 position and the bromine atom at the C6 position. The reactivity at each site is highly dependent on the reaction conditions. The quinoline (B57606) nitrogen can also influence reactions by acting as a ligand to metal catalysts.[1]

Q2: Under what conditions is the C4-Chloro group selectively targeted?

The C4-chloro group is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity is enhanced by the electron-withdrawing nature of the quinoline ring system. SNAr at the C4 position can be achieved with various nucleophiles, such as amines and alkoxides, often under milder conditions than those required for cross-coupling reactions.[2][3]

Q3: How can I achieve selective reaction at the C6-Bromo position?

The C6-bromo position is preferentially targeted in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This selectivity is due to the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle.[4] The general reactivity order for aryl halides in these reactions is I > Br > Cl.[5]

Q4: What is the general stability of this compound under various conditions?

While specific quantitative stability data is limited, a general stability profile can be inferred from its synthesis and reactivity:

  • Acidic Conditions: The compound is stable enough to be worked up with acid, as seen in the formation of its hydrochloride salt.[6] However, prolonged exposure to strong, hot acids may lead to hydrolysis of the C4-chloro group to form 6-bromo-4-hydroxyquinoline.

  • Basic Conditions: It withstands basic workups with aqueous sodium bicarbonate or potassium carbonate.[7][8] However, strong bases like sodium hydroxide, especially at elevated temperatures, can cause hydrolysis of the C4-chloro group.[9]

  • Oxidative Conditions: The quinoline ring is generally robust, but strong oxidizing agents could potentially lead to the formation of an N-oxide at the quinoline nitrogen.[10] The aromatic rings are typically resistant to oxidation under standard laboratory conditions.

  • Reductive Conditions: The compound is susceptible to reduction. Catalytic hydrogenation (e.g., H₂/Pd/C) can lead to dehalogenation, removing one or both halogen atoms.[10] Other reducing agents may also effect dehalogenation.

  • Thermal Conditions: this compound is thermally stable at temperatures typically used for cross-coupling reactions (up to ~110-115°C).[6][9] Synthesis of the precursor, 6-bromoquinolin-4-ol, can involve temperatures as high as 250°C, suggesting a high degree of thermal stability for the core ring system.[6]

  • Photolytic Conditions: Halogenated aromatic compounds can be susceptible to photolytic degradation, often through radical mechanisms. It is advisable to store the compound protected from light to prevent potential decomposition over time.

Troubleshooting Guides

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

  • Q: My cross-coupling reaction is not working. What are the common causes?

    • A1: Catalyst Poisoning. The nitrogen atom of the quinoline ring can coordinate to the palladium catalyst, leading to its deactivation.[1] To mitigate this, consider using bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) that sterically hinder the quinoline nitrogen from binding to the palladium center.[1]

    • A2: Inefficient Catalyst Activation. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species might be inefficient. Try using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1]

    • A3: Poor Reagent Quality. Ensure all reagents, especially the solvent and base, are anhydrous and that the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[5][11]

  • Q: I am observing significant amounts of dehalogenated starting material (6-bromoquinoline or 4-chloroquinoline). How can I prevent this?

    • A: Hydrodehalogenation is a common side reaction. It can be caused by hydride sources in the reaction mixture, which can originate from certain solvents (like alcohols) or bases.[11][12] Using anhydrous, non-alcoholic solvents and carefully selecting the base can minimize this side reaction.[12] Lowering the reaction temperature may also help.[12]

  • Q: My reaction is producing homocoupled byproducts. What is the cause?

    • A: Homocoupling of the boronic acid (in Suzuki reactions) or the haloquinoline itself can occur. This is often promoted by the presence of oxygen or if the transmetalation step is slow. Ensure thorough degassing of your reaction mixture.[1] In Suzuki reactions, slow addition of the boronic acid can help maintain its low concentration and disfavor homocoupling.[1]

Issue 2: Unexpected Product Formation in Nucleophilic Aromatic Substitution (SNAr)

  • Q: I am trying to perform a substitution at the C4 position, but I am getting a mixture of products.

    • A: Check for competing reactions. If your nucleophile also has the potential to act as a base, it could promote side reactions. Additionally, at high temperatures, there is a possibility of reaction at the C6-bromo position, although this is less likely for SNAr. Ensure your reaction temperature is appropriate for selective C4 substitution.

  • Q: My reaction has stalled and I see the formation of 6-bromo-4-hydroxyquinoline as a byproduct.

    • A: This indicates hydrolysis of the C4-chloro group. This is likely due to the presence of water in your reaction mixture, especially if the reaction is run with a base at elevated temperatures. Ensure all reagents and solvents are scrupulously dried.

Experimental Protocols & Data

Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize typical starting conditions for common cross-coupling reactions. Optimization for specific substrates is often necessary.

Table 1: Suzuki-Miyaura Coupling Conditions

Parameter Condition Notes
Electrophile This compound 1.0 equiv
Nucleophile Arylboronic Acid 1.1 - 1.5 equiv
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) 2-5 mol%
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ 2-3 equiv
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O ~0.1 M
Temperature 80 - 100 °C Monitor by TLC/LC-MS

| Atmosphere | Inert (Argon or Nitrogen) | Degassing is crucial |

Table 2: Sonogashira Coupling Conditions

Parameter Condition Notes
Electrophile This compound 1.0 equiv
Nucleophile Terminal Alkyne 1.2 - 1.5 equiv
Catalyst PdCl₂(PPh₃)₂ 2-5 mol%
Co-catalyst CuI 4-10 mol%
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) 2-3 equiv
Solvent THF or DMF Anhydrous
Temperature Room Temperature to 60 °C Monitor by TLC/LC-MS

| Atmosphere | Inert (Argon or Nitrogen) | Degassing is crucial |

Table 3: Buchwald-Hartwig Amination Conditions

Parameter Condition Notes
Electrophile This compound 1.0 equiv
Nucleophile Amine 1.2 - 2.0 equiv
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ 1-4 mol%
Ligand Xantphos, BINAP, or XPhos 1.2 - 2x mol% of Pd
Base NaOtBu or Cs₂CO₃ 1.5 - 2.5 equiv
Solvent Toluene or 1,4-Dioxane Anhydrous
Temperature 80 - 110 °C Monitor by TLC/LC-MS

| Atmosphere | Inert (Argon or Nitrogen) | Degassing is crucial |

Detailed Protocol: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol provides a general procedure for the selective coupling of an aryl group at the C6-bromo position.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Reactivity and Workflow Diagrams

G cluster_0 Reactivity of this compound cluster_1 Pd-Catalyzed Cross-Coupling cluster_2 Nucleophilic Aromatic Substitution (SNAr) A This compound B Suzuki, Sonogashira, Buchwald-Hartwig A->B Reacts via D Amines, Alkoxides A->D Reacts via C Selective at C6-Br B->C Typical Conditions E Selective at C4-Cl D->E Mild Conditions

Caption: Reactivity pathways of this compound.

G cluster_workflow General Workflow for Suzuki Coupling start Start reagents Combine Reactants: - this compound - Boronic Acid - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst solvent->catalyst heat Heat Reaction (e.g., 90 °C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for a Suzuki coupling reaction.

G cluster_troubleshooting Troubleshooting Low Yield in Cross-Coupling start Low Yield or No Reaction catalyst Check Catalyst System start->catalyst conditions Verify Reaction Conditions start->conditions reagents Assess Reagent Quality start->reagents q1 Poisoning by Quinoline N? catalyst->q1 Issue? q2 Dehalogenation Side Reaction? conditions->q2 Issue? q3 Presence of O₂ or H₂O? reagents->q3 Issue? sol1 Use Bulky Ligand (e.g., XPhos) q1->sol1 Solution sol2 Use Anhydrous Solvent, Optimize Base/Temp q2->sol2 Solution sol3 Thoroughly Degas Solvents, Use Dry Reagents q3->sol3 Solution

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Scale-Up Synthesis of 6-Bromo-4-chloroquinoline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Bromo-4-chloroquinoline for preclinical studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction of 6-bromo-4-hydroxyquinoline.- Ensure the complete removal of moisture from the starting material and solvent. - Increase the reaction time or temperature, monitoring by TLC.[1][2] - Use a slight excess of the chlorinating agent (e.g., POCl₃).
Degradation of the product during workup.- Maintain a low temperature during the quenching of the reaction mixture with ice water.[1][3] - Carefully control the pH during neutralization with a saturated sodium bicarbonate solution to avoid product decomposition.[1][3]
Loss of product during extraction or purification.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to ensure complete recovery.[1][3] - If using column chromatography for purification, select an appropriate solvent system to minimize tailing and ensure good separation.
Inconsistent Batch-to-Batch Yields Variability in the quality of starting materials or reagents.- Use starting materials and reagents from a consistent, qualified supplier. - Perform quality control checks on incoming materials.
Poor control over reaction parameters at scale.- Implement precise temperature control using a reactor with a heating/cooling jacket. - Ensure efficient and consistent stirring throughout the reaction. - For exothermic reactions, control the rate of reagent addition.
Product Purity Issues (e.g., residual starting material or byproducts) Incomplete reaction.- Monitor the reaction closely using TLC or HPLC to ensure the complete consumption of the starting material.[3]
Inefficient purification.- For recrystallization, select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. - Consider a final wash of the isolated product with a cold, non-polar solvent to remove impurities.
Difficulty in Isolating the Product Product oiling out during crystallization.- Adjust the solvent composition or cooling rate during crystallization. - Seeding the solution with a small crystal of the pure product can induce crystallization.
Fine solid that is difficult to filter.- Allow the product to crystallize slowly to form larger particles. - Use a filter aid if necessary, ensuring it is compatible with the product and solvent.

Frequently Asked Questions (FAQs)

1. What is the most common synthetic route for the scale-up production of this compound?

The most prevalent method for synthesizing this compound at scale is the chlorination of 6-bromo-4-hydroxyquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[1][2][3]

2. What are the critical safety precautions to consider during the scale-up synthesis?

The reaction involves corrosive and hazardous reagents. It is crucial to:

  • Conduct the reaction in a well-ventilated fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • The addition of the reaction mixture to ice water is highly exothermic and should be done slowly and cautiously to control the release of heat and HCl gas.[3]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

3. How can the progress of the reaction be monitored effectively at a larger scale?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress by observing the disappearance of the starting material (6-bromo-4-hydroxyquinoline) and the appearance of the product (this compound).[3] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

4. What are the recommended workup and purification procedures for obtaining high-purity material suitable for preclinical studies?

After the reaction is complete, the excess chlorinating agent is typically removed under reduced pressure. The residue is then carefully quenched by pouring it into ice water.[1][3] The acidic solution is neutralized with a base, such as sodium bicarbonate or potassium carbonate, to precipitate the crude product.[1][3] The solid is collected by filtration and washed with water.[3] Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography to achieve the high purity required for preclinical studies.[3]

5. What are the key differences in reaction conditions between lab-scale and scale-up synthesis?

While the fundamental chemistry remains the same, scaling up requires careful consideration of:

  • Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, making heat dissipation more challenging. A jacketed reactor is recommended for better temperature control.

  • Mixing: Efficient stirring is crucial to ensure homogeneity and consistent heat distribution in a large reactor.

  • Reagent Addition: The rate of addition of reagents, especially in exothermic steps, needs to be carefully controlled to manage the reaction temperature.

Experimental Protocol: Scale-up Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and equipment.

Materials:

  • 6-bromo-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean and dry jacketed glass reactor, charge 6-bromo-4-hydroxyquinoline.

  • Reagent Addition: Under an inert atmosphere, add phosphorus oxychloride (POCl₃) to the reactor, followed by a catalytic amount of N,N-dimethylformamide (DMF).[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC.[2][3]

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large container, prepare a mixture of crushed ice and water. Slowly and carefully add the reaction mixture to the ice water with vigorous stirring.[1][3] This step is exothermic and should be performed with caution.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the pH is neutral (pH 7-8).[3] The crude product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water.[3]

  • Extraction (Optional, for improved purity): The crude solid can be dissolved in an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate/hexane) to yield pure this compound.

  • Drying: Dry the final product under vacuum to a constant weight.

Experimental Workflow

G cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Start: 6-bromo-4-hydroxyquinoline reagents Add POCl3 and DMF start->reagents reflux Reflux at 110°C for 3-6 hours reagents->reflux quench Quench with ice water reflux->quench neutralize Neutralize with NaHCO3 quench->neutralize filter Filter and wash solid neutralize->filter recrystallize Recrystallize from suitable solvent filter->recrystallize dry Dry under vacuum recrystallize->dry end End: Pure this compound dry->end

Caption: Workflow for the scale-up synthesis of this compound.

References

Technical Support Center: 6-Bromo-4-chloroquinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 6-Bromo-4-chloroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound?

A1: The most prevalent impurity is the starting material from the final chlorination step, 6-Bromo-4-hydroxyquinoline. This can be due to an incomplete reaction or hydrolysis of the final product during the workup phase.

Q2: How can I monitor the progress of the chlorination reaction?

A2: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[1] A spot corresponding to the 6-Bromo-4-hydroxyquinoline starting material will diminish and a new, typically less polar, spot for this compound will appear. It is advisable to use a co-spot of the starting material for accurate comparison.

Q3: What are the optimal conditions for the final chlorination step to minimize unreacted starting material?

A3: Refluxing 6-Bromo-4-hydroxyquinoline with an excess of phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is a common and effective method.[1] Reaction times of 3 to 6 hours at reflux (around 110-115 °C) are typically sufficient for complete conversion.[1]

Q4: How can I prevent the hydrolysis of this compound back to 6-Bromo-4-hydroxyquinoline during workup?

A4: Careful quenching of the reaction mixture on ice water followed by neutralization with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8 is crucial.[1] This neutralizes the acidic environment that can promote hydrolysis. It is also important to work quickly and avoid prolonged exposure of the product to aqueous acidic or basic conditions.

Q5: Are there any potential side products from the initial cyclization (Gould-Jacobs) reaction?

A5: The Gould-Jacobs reaction is generally regioselective when using symmetrically substituted anilines like 4-bromoaniline (B143363). However, inadequate heating during the cyclization step can lead to incomplete reaction and the presence of intermediates. Conversely, excessively high temperatures may lead to the formation of undesired byproducts.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete chlorination reaction.- Increase the reaction time or temperature during the chlorination step.- Ensure an adequate excess of the chlorinating agent (POCl₃) is used.- Confirm the catalytic amount of DMF is added.
Hydrolysis of the product during workup.- Carefully control the pH during neutralization, keeping it between 7 and 8.- Minimize the time the product is in contact with aqueous solutions.
Presence of multiple spots on TLC after chlorination Incomplete reaction.- The main impurity spot is likely the more polar 6-Bromo-4-hydroxyquinoline. Confirm by co-spotting with the starting material.
Degradation of the product.- Avoid excessively high temperatures during the reaction and workup.
Byproducts from the chlorinating agent.- Ensure the POCl₃ is of good quality. After the reaction, excess POCl₃ should be removed under vacuum before quenching.[2]
Difficulty in isolating a pure product Co-precipitation of impurities.- Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate (B1210297)/hexanes) can be effective.- Column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient can be used for further purification.[1]

Experimental Protocols

Key Experiment 1: Synthesis of 6-Bromo-4-hydroxyquinoline (Gould-Jacobs Reaction)

This procedure is a common method for the initial cyclization.

Materials:

  • 4-bromoaniline

  • Diethyl ethoxymethylenemalonate

  • High-boiling point solvent (e.g., diphenyl ether)

Procedure:

  • A mixture of 4-bromoaniline and diethyl ethoxymethylenemalonate is heated.

  • The resulting intermediate is then added to a preheated high-boiling solvent like diphenyl ether at approximately 250 °C.

  • The reaction is heated for a short period (e.g., 15-30 minutes) to effect cyclization.

  • Upon cooling, the product precipitates and can be collected by filtration and washed with a suitable solvent like ethanol.

Key Experiment 2: Synthesis of this compound (Chlorination)

This protocol details the conversion of the hydroxyquinoline to the desired chloroquinoline.

Materials:

  • 6-Bromo-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF, catalytic)

  • Toluene (B28343) (optional, as a solvent)[1]

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • To a stirred solution of 6-bromo-4-hydroxyquinoline in anhydrous toluene (optional), add phosphorus oxychloride (3.0 equivalents).[1]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).[1]

  • Heat the reaction mixture to reflux (approximately 110-115 °C) for 4-6 hours. Monitor the reaction progress by TLC.[1]

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[1]

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.[1]

  • Extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1]

  • The crude product can be purified by recrystallization or column chromatography.[1]

Process Optimization Data

The following table summarizes the impact of various reaction parameters on the yield of this compound.

Parameter Condition A Condition B Yield (%) Reference
Chlorinating Agent POCl₃PCl₅/POCl₃Not specifiedThe mixture is a stronger chlorinating agent.
Solvent (Chlorination) Excess POCl₃Toluene84[2]
Workup Neutralization with K₂CO₃Neutralization with NaHCO₃98.5[2]

Visual Guides

Synthetic Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Purification 4-Bromoaniline 4-Bromoaniline Gould-Jacobs Reaction Gould-Jacobs Reaction 4-Bromoaniline->Gould-Jacobs Reaction Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Gould-Jacobs Reaction 6-Bromo-4-hydroxyquinoline 6-Bromo-4-hydroxyquinoline Gould-Jacobs Reaction->6-Bromo-4-hydroxyquinoline Chlorination Chlorination 6-Bromo-4-hydroxyquinoline->Chlorination POCl3_DMF POCl3 / cat. DMF POCl3_DMF->Chlorination Crude Product Crude Product Chlorination->Crude Product Purification Purification Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Synthetic workflow for this compound production.

Troubleshooting Logic for Impurities

G Impurity_Detected Impurity Detected by TLC? Main_Spot_Polar Is the main impurity spot more polar than the product? Impurity_Detected->Main_Spot_Polar Yes No_Impurity Proceed with next step. Impurity_Detected->No_Impurity No Starting_Material Likely unreacted 6-Bromo-4-hydroxyquinoline. Main_Spot_Polar->Starting_Material Yes Other_Impurity Potential side-product or degradation. Main_Spot_Polar->Other_Impurity No Increase_Reaction_Time Action: Increase chlorination reaction time/temperature. Starting_Material->Increase_Reaction_Time Check_Workup Action: Review workup procedure for potential hydrolysis. Starting_Material->Check_Workup Purification Action: Purify via recrystallization or column chromatography. Other_Impurity->Purification

Caption: Troubleshooting decision tree for impurities.

References

handling and safety precautions for 6-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 6-Bromo-4-chloroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Acute Toxicity: It can be toxic if swallowed and harmful if it comes into contact with the skin or is inhaled.[4]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: To ensure personal safety, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles that meet European standard EN 166 are required.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Skin and Body Protection: A lab coat or long-sleeved clothing should be worn.[1]

  • Respiratory Protection: If working with the solid form where dust may be generated, or if engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator.[1]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] Some suppliers recommend keeping it refrigerated.

Q4: What should I do in case of accidental exposure?

A4: Immediate action is crucial in case of exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1][3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1][3]

Q5: How should I handle a spill of this compound?

A5: For a small spill, ensure adequate ventilation and wear appropriate PPE. Sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1] Prevent the substance from entering drains or the environment.[1][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected reaction color or byproducts Impurities in the starting material.Confirm the purity of the this compound using techniques like NMR or GC-MS before starting the reaction.
Reaction temperature is too high or too low.Optimize the reaction temperature. Gradual heating or cooling might be necessary.
Incorrect solvent or reagent stoichiometry.Verify the solvent and ensure the correct molar ratios of reactants are used.
Low or no product yield Incomplete reaction.Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time if necessary.
Degradation of the starting material or product.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air or moisture.
Inefficient purification.Optimize the purification method (e.g., column chromatography, recrystallization) and solvent system.
Difficulty in dissolving the compound Low solubility in the chosen solvent.Consult literature for appropriate solvents. Gentle heating or sonication may aid dissolution.

Safety and Hazard Summary

Hazard Category Hazard Statement Precautionary Statement
Acute Toxicity (Oral) H301: Toxic if swallowed.[4]P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Skin Corrosion/Irritation H315: Causes skin irritation.[1][2][4]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[1][2][4]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Specific target organ toxicity — single exposure (Respiratory tract irritation) H335: May cause respiratory irritation.[1][4]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Experimental Protocols

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for a nucleophilic aromatic substitution reaction at the C4 position of this compound.

Materials:

  • This compound

  • Nucleophile (e.g., an amine or an alcohol)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1 equivalent).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the nucleophile (1.1-1.5 equivalents) to the solution.

  • Add the base (2-3 equivalents) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (this may range from room temperature to elevated temperatures, depending on the nucleophile's reactivity).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the desired substituted quinoline.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Reaction Outcomes cluster_purity Purity Check cluster_conditions Condition Check cluster_reagents Reagent Check start Unexpected Reaction Outcome (e.g., low yield, impurities) check_purity Verify Purity of This compound (NMR, GC-MS) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Confirm Reagent & Solvent Quality and Stoichiometry start->check_reagents purity_ok Purity Confirmed check_purity->purity_ok Pure purify_sm Purify Starting Material (Recrystallization, Chromatography) check_purity->purify_sm Impure conditions_ok Conditions Correct check_conditions->conditions_ok Correct adjust_conditions Optimize Conditions (e.g., adjust temp, extend time) check_conditions->adjust_conditions Incorrect reagents_ok Reagents & Stoichiometry OK check_reagents->reagents_ok OK replace_reagents Use Fresh/Dry Reagents Recalculate Stoichiometry check_reagents->replace_reagents Suspect/Incorrect rerun_reaction Re-run Reaction with Verified Parameters purity_ok->rerun_reaction purify_sm->check_purity conditions_ok->rerun_reaction adjust_conditions->check_conditions reagents_ok->rerun_reaction replace_reagents->check_reagents end Successful Reaction rerun_reaction->end

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 6-Bromo-4-chloroquinoline and 6-bromo-4-iodoquinoline for Drug Development and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of medicinal chemistry and materials science, halogenated quinolines are pivotal building blocks for the synthesis of novel therapeutic agents and functional materials. Among these, 6-Bromo-4-chloroquinoline and 6-bromo-4-iodoquinoline (B1287929) serve as key intermediates. This guide presents an objective comparison of their reactivity, supported by established chemical principles and experimental data from related compounds, to assist researchers, scientists, and drug development professionals in selecting the optimal substrate for their synthetic strategies.

The primary difference in the chemical behavior of this compound and 6-bromo-4-iodoquinoline lies in the reactivity of the halide at the 4-position. This distinction dictates their suitability for different types of chemical transformations, principally nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

At a Glance: Comparative Reactivity

FeatureThis compound6-Bromo-4-iodoquinolineRationale
Dominant Reactivity at C4-Position More susceptible to Nucleophilic Aromatic Substitution (SNAr)More reactive in Palladium-Catalyzed Cross-Coupling ReactionsThe C-Cl bond is stronger than the C-I bond, making chloride a better leaving group in SNAr. Conversely, the weaker C-I bond is more susceptible to oxidative addition in Pd-catalyzed cycles.
Typical Applications Introduction of N, O, and S nucleophiles at the C4-position.C-C and C-N bond formation via Suzuki, Buchwald-Hartwig, etc., at the C4-position.Choice of substrate is determined by the desired synthetic outcome at the 4-position.
Relative Bond Strength (C-X at C4) StrongerWeakerThe C-Cl bond is enthalpically more stable than the C-I bond.
Leaving Group Ability in SNAr BetterPoorerBased on the general trend for leaving group ability in SNAr reactions (F > Cl > Br > I).
Reactivity in Oxidative Addition (Pd-catalyzed) LowerHigherThe reactivity trend for aryl halides in oxidative addition is I > Br > Cl.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution at the 4-position of the quinoline (B57606) ring is facilitated by the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. In this class of reactions, the C-Cl bond of this compound is more readily cleaved by nucleophiles compared to the C-I bond of 6-bromo-4-iodoquinoline. This is attributed to the better leaving group ability of chloride in SNAr reactions. Consequently, for the synthesis of 4-aminoquinolines, 4-alkoxyquinolines, or 4-thioquinolines, this compound is generally the preferred substrate, allowing for milder reaction conditions.

SNAr_Mechanism Nucleophilic Aromatic Substitution (SNAr) Mechanism Reactants This compound + Nu-H Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate + Nucleophile (Nu) Product 4-Substituted-6-bromoquinoline + HCl Intermediate->Product - Cl-

SNAr reaction pathway for 4-haloquinolines.

Palladium-Catalyzed Cross-Coupling Reactions

In contrast, for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, 6-bromo-4-iodoquinoline is the more reactive substrate. The rate-determining step in these reactions is typically the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker carbon-iodine bond in 6-bromo-4-iodoquinoline undergoes oxidative addition more readily than the stronger carbon-chlorine bond in this compound. This higher reactivity allows for the use of milder reaction conditions, lower catalyst loadings, and often results in higher yields and shorter reaction times for the iodo-substituted compound.

It is important to note that in both molecules, the 6-bromo position is also reactive towards palladium-catalyzed cross-coupling. However, the reactivity order of I > Br > Cl allows for selective reactions. For instance, in this compound, the C-Br bond will preferentially react over the C-Cl bond in cross-coupling reactions.

Suzuki_Coupling_Mechanism Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArylPdII Ar-Pd(II)-X(L2) OxAdd->ArylPdII Transmetal Transmetalation ArylPdII->Transmetal ArylPdII_R Ar-Pd(II)-R(L2) Transmetal->ArylPdII_R RedElim Reductive Elimination ArylPdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X (6-bromo-4-iodoquinoline) ArylHalide->OxAdd BoronicAcid R-B(OH)2 + Base BoronicAcid->Transmetal

Generalized Suzuki coupling catalytic cycle.

Experimental Protocols

The following are generalized protocols for key reactions. Researchers should optimize conditions for their specific substrates and desired outcomes.

Protocol 1: Nucleophilic Aromatic Substitution (Amination) of this compound
  • Reaction Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as n-butanol or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add the desired amine (1.2-1.5 eq.) and a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq.).

  • Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki Coupling of 6-Bromo-4-iodoquinoline
  • Reaction Setup: To a Schlenk flask, add 6-bromo-4-iodoquinoline (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.03 eq.), and a base, typically sodium carbonate (2.0 eq.) or potassium phosphate (B84403) (3.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Reaction Setup (Substrates, Reagents, Solvent) Inert Establish Inert Atmosphere (for Cross-Coupling) Heating Heating and Stirring Inert->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quench and Extraction Monitoring->Quench Reaction Complete Purify Column Chromatography Quench->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Navigating Cytotoxicity: A Comparative Guide to In Vitro Assays for 6-Bromo-4-chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the cytotoxic potential of 6-bromo-4-chloroquinoline derivatives, a clear understanding of the available in vitro assays is paramount. This guide provides an objective comparison of key cytotoxicity assays, complete with experimental data for analogous compounds, detailed protocols, and visualizations of experimental workflows and relevant signaling pathways to inform your research strategy.

The exploration of quinoline (B57606) derivatives, particularly those with halogen substitutions like this compound, has garnered significant interest in anticancer research.[1][2] These compounds have shown promise as potent cytotoxic agents, necessitating robust and reliable methods for evaluating their efficacy and mechanism of action.[1][3] This guide focuses on three commonly employed in vitro cytotoxicity assays: the MTT assay for assessing metabolic activity, the Lactate (B86563) Dehydrogenate (LDH) assay for evaluating membrane integrity, and apoptosis assays for detecting programmed cell death.

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of 6-bromo-quinoline and its analogues is typically quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit 50% of cell growth. The lower the IC50 value, the higher the cytotoxic potency. While specific data for this compound is limited in publicly available literature, data from structurally similar 6-bromo-quinazoline and other quinoline derivatives provide valuable insights.[4]

Compound/DrugCell LineIC50 (µM)Reference
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one deriv. 8a MCF-7 (Breast Adenocarcinoma)15.85 ± 3.32[3][4]
SW480 (Colorectal Adenocarcinoma)17.85 ± 0.92[3][4]
MRC-5 (Normal Lung Fibroblasts)84.20 ± 1.72[3][4]
7-methyl-8-nitro-quinoline Caco-2 (Colorectal Carcinoma)1.87[5]
8-nitro-7-quinolinecarbaldehyde Caco-2 (Colorectal Carcinoma)0.53[5]
5,7-Dibromo-8-hydroxyquinoline C6 (Glioblastoma)6.7[4]
HeLa (Cervical Cancer)10.2[4]
HT29 (Colon Carcinoma)8.9[4]
Doxorubicin Not specifiedNot specified[3][4]
Cisplatin Not specifiedNot specified[3][4]
Erlotinib MCF-7>50[3][4]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and methodologies.[5] The data for the 6-bromo-quinazoline derivative 8a demonstrates promising selectivity, with a significantly higher IC50 value for the normal cell line (MRC-5) compared to the cancer cell lines, suggesting a potential therapeutic window.[3][4]

Key In Vitro Cytotoxicity Assays: A Head-to-Head Comparison

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][7]Well-established, cost-effective, and suitable for high-throughput screening.[8]Can be affected by compounds that interfere with mitochondrial respiration. Does not distinguish between cytostatic and cytotoxic effects.[9]
LDH Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium upon loss of membrane integrity.[10][11]Non-radioactive, sensitive, and allows for kinetic measurements from the same sample over time.[12][13]LDH in the serum of the culture medium can lead to high background. Does not differentiate between apoptosis and necrosis.[14]
Apoptosis Assays Detects specific events of programmed cell death, such as caspase activation, DNA fragmentation (TUNEL assay), or phosphatidylserine (B164497) externalization (Annexin V assay).[15]Provides mechanistic insights into the mode of cell death. Can distinguish between apoptosis and necrosis.[16][17]Can be more complex and expensive than viability assays. Some assays may not be suitable for high-throughput screening.[9]

Experimental Protocols

MTT Cell Viability Assay

This protocol outlines a standard procedure for determining the cytotoxic effects of this compound derivatives.[5][18]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[18]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8][18]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the medium from the wells and add 100 µL of the prepared dilutions. Include vehicle control (medium with solvent) and blank control (medium only) wells.[18]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[18]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at approximately 570 nm using a microplate reader.[5][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8]

LDH Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes.[10][12]

Materials:

  • 96-well plates

  • Treated cells and culture supernatants

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer

  • Microplate reader

Procedure:

  • Sample Preparation: Following treatment with the quinoline derivatives as described in the MTT assay protocol, centrifuge the 96-well plate at 250 x g for 5 minutes.[18]

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[18]

  • Reaction Setup: Add the LDH substrate mix to each well according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.[12]

  • Stop Reaction: Add the stop solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Visualizing the Process

To better understand the experimental flow and potential mechanisms of action, the following diagrams are provided.

G General Workflow for In Vitro Cytotoxicity Screening cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay Procedure cluster_3 Data Acquisition & Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Quinoline Derivative treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation assay_addition Add Assay Reagent (e.g., MTT, LDH substrate) incubation->assay_addition assay_incubation Incubate as per Protocol assay_addition->assay_incubation measurement Measure Absorbance/Fluorescence/Luminescence assay_incubation->measurement analysis Calculate % Viability/Cytotoxicity and IC50 measurement->analysis

Caption: General workflow for in vitro cytotoxicity screening.

Many quinoline derivatives exert their cytotoxic effects by modulating key cellular signaling pathways.[4][19] The PI3K/Akt and EGFR pathways are two critical regulators of cell survival and proliferation that are often targeted in cancer therapy.[2][18]

G Potential Inhibition of EGFR Signaling by Quinoline Derivatives ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) egfr->downstream quinoline This compound Derivative quinoline->egfr Binds and Inhibits response Cell Proliferation, Survival, Metastasis downstream->response apoptosis Apoptosis downstream->apoptosis inhibition Inhibition

Caption: Potential mechanism via EGFR inhibition.

By carefully selecting and implementing the appropriate in vitro cytotoxicity assays, researchers can effectively characterize the anticancer potential of this compound derivatives, paving the way for the development of novel and more effective cancer therapies.

References

comparing the efficacy of different synthetic routes to 6-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Bromo-4-chloroquinoline, a key intermediate in the preparation of various biologically active compounds, can be achieved through several distinct synthetic pathways.[1] This guide provides a comparative analysis of the most prevalent routes, offering a comprehensive overview of their efficacy based on experimental data. The information presented herein is intended to assist researchers in selecting the most suitable method for their specific laboratory and developmental needs.

Comparison of Synthetic Efficacy

The selection of an optimal synthetic route is contingent on a variety of factors, including reaction yield, purity of the final product, reaction time, and the cost and availability of starting materials. The following table summarizes the quantitative data for two primary synthetic strategies for producing this compound.

ParameterRoute 1: Chlorination of 6-Bromo-4-hydroxyquinolineRoute 2: Multi-step Synthesis from 4-Bromoaniline (B143363) & Ethyl Propiolate
Starting Materials 6-Bromo-4-hydroxyquinoline, Phosphorus Oxychloride (POCl₃) or Phosphorus Trichloride (B1173362) (PCl₃), DMF (catalyst)4-Bromoaniline, Ethyl Propiolate, Diphenyl Ether, Phosphorus Trichloride (PCl₃)
Overall Yield 81% - 98.5%[2][3]>70%[4][5]
Reaction Time 2 - 6 hours for chlorination step[3][4]Multiple steps with a total of ~12-14 hours[4][5]
Reaction Temperature Reflux (110-115 °C)[2][3]Step 1: 30-50 °C; Step 2: 200-220 °C; Step 3: Reflux[4]
Key Advantages High yield in the final step, shorter overall reaction time if the precursor is available.High overall yield from readily available starting materials, suitable for large-scale production.[4][5]
Key Disadvantages Relies on the availability of 6-Bromo-4-hydroxyquinoline.Multi-step process, requires high-temperature cyclization.

Experimental Protocols

Route 1: Chlorination of 6-Bromo-4-hydroxyquinoline

This method involves the direct conversion of 6-bromo-4-hydroxyquinoline (or its tautomer, 6-bromoquinolin-4(1H)-one) to the desired product using a chlorinating agent.

Protocol Example:

To a round bottom flask, 6-bromo-4-hydroxyquinoline (3.0 g, 13.45 mmol) is added, followed by phosphorus oxychloride (20 mL) and N,N-dimethylformamide (0.5 mL).[3] The mixture is heated to reflux and stirred for 6 hours.[3] After cooling to room temperature, the reaction mixture is slowly poured into ice water (100 mL) and stirred for an additional hour. The pH of the solution is then adjusted to 8 with a saturated aqueous sodium bicarbonate solution. The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate.[3] The solvent is removed under reduced pressure to yield this compound as a white solid (yield: 84%).[3]

An alternative procedure reports a near-quantitative yield (98.5%) by adding 6-bromo-quinolin-4-ol (52 g, 232.1 mmol) to phosphorus oxychloride (213.5 mL) and refluxing for 6 hours.[3] After cooling, the excess phosphorus oxychloride is removed under vacuum. The residue is then poured into ice, and the resulting solid is neutralized with solid potassium carbonate, filtered, and washed with water to afford the product.[3]

Route 2: Multi-step Synthesis from 4-Bromoaniline and Ethyl Propiolate

Protocol Example:

Step 1: Synthesis of 3-(4-bromoanilino)ethyl acrylate (B77674) Under a nitrogen atmosphere, ethyl propiolate is added to a flask containing 4-bromoaniline and methanol (B129727). The mixture is heated to 30-50 °C and stirred. After the reaction is complete, methanol is removed by rotary evaporation to yield 3-(4-bromoanilino)ethyl acrylate.[4]

Step 2: Synthesis of 6-bromoquinolin-4(1H)-one The crude 3-(4-bromoanilino)ethyl acrylate is dissolved in diphenyl ether and added dropwise to a separate flask containing diphenyl ether preheated to 200-220 °C.[4] After the reaction is complete, the solution is cooled to room temperature and poured into petroleum ether. The mixture is allowed to stand, and the resulting precipitate is filtered. The filter cake is then slurried with ethyl acetate, filtered again, and dried to obtain 6-bromoquinolin-4(1H)-one.[4]

Step 3: Synthesis of this compound 6-bromoquinolin-4(1H)-one, toluene, and phosphorus trichloride are combined in a flask and heated to reflux.[4] After cooling, the solvent is evaporated, and the solid residue is triturated with ether, filtered, and dried to yield the final product as a yellow powder.[4] The overall yield for this three-step process is reported to be above 70%.[4][5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

cluster_0 Route 1: Chlorination cluster_1 Route 2: Multi-step Synthesis A 6-Bromo-4-hydroxyquinoline B This compound A->B POCl₃ or PCl₃, DMF Reflux C 4-Bromoaniline + Ethyl Propiolate D 3-(4-bromoanilino)ethyl acrylate C->D Methanol, 30-50 °C E 6-bromoquinolin-4(1H)-one D->E Diphenyl Ether, 200-220 °C F This compound E->F PCl₃, Toluene Reflux

Caption: Overview of two primary synthetic routes to this compound.

G cluster_input Starting Materials Selection cluster_route1 Route 1 cluster_route2 Route 2 cluster_output Final Product start Choice of Precursor r1_step1 Chlorination of 6-Bromo-4-hydroxyquinoline start->r1_step1 If 6-Bromo-4-hydroxyquinoline is available r2_step1 Addition Reaction: 4-Bromoaniline + Ethyl Propiolate start->r2_step1 If starting from basic building blocks end_product This compound r1_step1->end_product r2_step2 Cyclization r2_step1->r2_step2 r2_step3 Chlorination r2_step2->r2_step3 r2_step3->end_product

Caption: Decision workflow for selecting a synthetic route.

References

Assessing the Kinase Inhibitory Selectivity of 6-Bromo-4-chloroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a bromine atom at the 6-position and a chlorine atom at the 4-position of the quinoline ring system creates a versatile starting point for the synthesis of potent kinase inhibitors. The 4-chloro group is readily displaced by various amines, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[1] This guide provides a comparative assessment of the kinase inhibitory selectivity of 6-bromo-4-chloroquinoline derivatives, supported by available experimental data and detailed protocols.

Comparative Kinase Inhibition Data

The following table summarizes the in vitro inhibitory activity of selected derivatives based on the this compound scaffold. It is important to note that comprehensive public data on the selectivity of a single this compound derivative against a broad kinase panel is limited. The data presented here is collated from studies investigating specific derivatives against particular kinases.

Compound IDStructure/SubstitutionTarget KinaseIC50 (nM)NotesReference
Compound 14 4-aminoquinoline derivativeRIPK25.1 ± 1.6Exhibited excellent selectivity for RIPK2.[2]
Positive ControlPonatinibRIPK28.2 ± 2.9[2]
Related Scaffold6-bromo-4-anilinoquinazolineEGFRData illustrative of potency for this class of compounds.Due to limited specific data for this compound derivatives against EGFR, this data on a related scaffold is provided for context.[3]
Related Scaffold4-anilino-quinoline-3-carbonitrile derivativesSrc KinaseVariesIllustrates the potency achievable with the 4-anilinoquinoline core.[1][1]

Note: The inhibitory activity of derivatives can be significantly influenced by the nature of the substituent at the 4-position. The modular synthesis approach allows for the exploration of these relationships to optimize potency and selectivity.[1]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for assessing the potential of a compound. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)

This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in a kinase reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive measure of kinase activity.[4]

Materials:

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO.

  • Purified target kinase.

  • Kinase-specific substrate.

  • ATP solution.

  • Kinase assay buffer.

  • ADP-Glo™ Reagent and Kinase-Glo® Reagent.

  • White, opaque 96-well or 384-well plates.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. A typical starting concentration is 10 mM in DMSO, with further dilutions made to achieve the desired final concentrations in the assay. The final DMSO concentration should not exceed 1%.[4]

  • Assay Plate Setup: Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.[4]

  • Kinase/Substrate Addition: Add 2.5 µL of a solution containing the kinase and its substrate in the kinase assay buffer. Pre-incubate the plate at room temperature for 10 minutes.[1][4]

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.[1][4]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[4]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1][4]

  • Luminescence Signal Generation: Add 50 µL of Kinase-Glo® Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[4]

  • Data Acquisition: Measure the luminescence using a plate reader. The amount of light produced is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.[4]

Protocol 2: Cellular Assay for Kinase Inhibition (Western Blot)

This protocol provides a general framework for assessing the ability of a compound to inhibit a specific kinase signaling pathway within a cellular context.[3]

Materials:

  • Cell lines expressing the target kinase.

  • Cell culture medium and reagents.

  • Test compounds.

  • Growth factors or other stimuli to activate the kinase pathway.

  • Lysis buffer.

  • Primary antibodies against the phosphorylated substrate and total substrate.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blot equipment.

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified period.

  • Pathway Activation: Stimulate the cells with an appropriate growth factor to activate the target kinase pathway.[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[3]

  • Immunoblotting: Block the membrane and incubate it with a primary antibody against the phosphorylated substrate of the target kinase. Subsequently, incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[3]

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total substrate.[3]

Visualizing Workflows and Signaling Pathways

Diagram 1: Kinase Inhibitor Development Workflow

This diagram outlines the general workflow for the synthesis and biological evaluation of kinase inhibitors derived from this compound.[1]

Kinase_Inhibitor_Development_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound reaction Nucleophilic Substitution start->reaction amines Primary Amines amines->reaction derivatives Library of Derivatives reaction->derivatives invitro In Vitro Kinase Assays (IC50 Determination) derivatives->invitro cellular Cellular Assays (Target Engagement) invitro->cellular selectivity Kinase Selectivity Profiling cellular->selectivity sar SAR Analysis selectivity->sar lead_opt Lead Optimization sar->lead_opt lead_opt->sar

Caption: A generalized workflow for kinase inhibitor synthesis and evaluation.

Diagram 2: Simplified EGFR Signaling Pathway

Many quinoline and the related quinazolinone derivatives target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation.[5][6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR Extracellular Transmembrane Intracellular (Kinase Domain) EGF->EGFR:f0 Binding & Dimerization ADP ADP EGFR:f2->ADP Ras Ras EGFR:f2->Ras Autophosphorylation & Activation Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR:f2 Inhibition ATP ATP ATP->EGFR:f2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation Translocation

Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.

References

A Comparative Guide to the Synthesis of 6-Bromo-4-chloroquinoline: A Novel High-Yield Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Bromo-4-chloroquinoline is a crucial building block in the synthesis of various pharmaceutical compounds, including the investigational anticancer agent Omipalisib.[1][2] This guide provides a detailed comparison of a novel, high-yield synthetic method for this compound with traditional approaches, supported by experimental data.

A recently developed three-step synthesis, starting from 4-bromoaniline (B143363) and ethyl propiolate, demonstrates a significant improvement in overall yield and operational simplicity compared to established methods.[1][2] This new method boasts a comprehensive yield of 70% or more, a substantial increase from the 26-42% yields reported for previous routes.[1][2]

Comparative Analysis of Synthetic Methods

The following table summarizes the key quantitative data for the novel synthetic method and a representative traditional method, highlighting the advantages of the new approach.

ParameterNovel Three-Step MethodTraditional Method
Starting Materials 4-bromoaniline, ethyl propiolate, phosphorus trichloride[1]6-bromo-4-hydroxyquinoline, phosphorus oxychloride[3][4]
Overall Yield ≥ 70%[1][2]26-42% (reported for older multi-step processes)[1][2], ~81-98.5% (for the final chlorination step)[3][4]
Number of Steps 3[1]Typically 1-2 (from 6-bromo-4-hydroxyquinoline)
Key Reagents PCl3, Toluene[1]POCl3, DMF (optional)[3][4]
Reaction Conditions Step 1: 40°C, 48h; Step 2: 200°C, 2h; Step 3: Reflux, 2h[1]Reflux (110°C), 3-6 hours[3][4]
Environmental Impact More environmentally friendly[1][2]Use of excess phosphorus oxychloride, which is hydrolyzed

Experimental Protocols

Novel Three-Step Synthetic Method

This method, detailed in patent CN106432073B, offers a streamlined and efficient route to this compound.[1]

Step 1: Synthesis of 3-(4-bromoaniline) ethyl acrylate (B77674)

  • Under a nitrogen atmosphere, add 28.51g (290.66 mmol) of ethyl propiolate to a solution of 50g (290.66 mmol) of 4-bromoaniline in 500ml of methanol.

  • Heat the mixture to 40°C and stir for 48 hours.

  • After the reaction is complete (monitored by TLC), evaporate the solvent to obtain crude 3-(4-bromoaniline) ethyl acrylate (78g, 99% yield), which is used directly in the next step.[1]

Step 2: Synthesis of 6-bromoquinoline-4(1H)-one

  • Dissolve the crude 3-(4-bromoaniline) ethyl acrylate (78g) in 150ml of diphenyl ether.

  • Slowly add this solution to 470ml of diphenyl ether pre-heated to 200°C.

  • Maintain the reaction at this temperature for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into 1500ml of petroleum ether.

  • Allow the mixture to stand overnight, then filter the precipitate.

  • Wash the filter residue with ethyl acetate (B1210297) (150ml) and dry to obtain 50g of 6-bromoquinoline-4(1H)-one (77% yield).[1]

Step 3: Synthesis of this compound

  • To a flask containing 10g (44.63 mmol) of 6-bromoquinoline-4(1H)-one and 100ml of toluene, add 12.25g (89.26 mmol) of phosphorus trichloride.

  • Heat the mixture to reflux for 2 hours.

  • After cooling, evaporate the solvent.

  • Treat the solid residue with ether (100ml), filter, and dry to obtain 9.7g of this compound as a yellow powder (89.64% yield).[1]

Traditional Synthetic Method

A common traditional method involves the chlorination of 6-bromo-4-hydroxyquinoline using phosphorus oxychloride.

  • Add 6-bromo-4-hydroxyquinoline (e.g., 2.023 g, 0.009 mol) to phosphorus oxychloride (e.g., 25 mL).[4]

  • Optionally, add a catalytic amount of N,N-dimethylformamide (e.g., 2 drops).[4]

  • Heat the mixture to reflux (approximately 110°C) and stir for 3 hours.[4]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice water with stirring.

  • Neutralize the solution to a pH of 5-6 with a saturated sodium bicarbonate solution.[4]

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield this compound (e.g., 1.779 g, 81% yield).[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows of the novel and traditional synthetic methods.

Novel_Synthetic_Method_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination A 4-Bromoaniline C 3-(4-bromoaniline) ethyl acrylate A->C Methanol, 40°C, 48h Yield: 99% B Ethyl Propiolate B->C Methanol, 40°C, 48h Yield: 99% D 6-bromoquinoline-4(1H)-one C->D Diphenyl ether, 200°C, 2h Yield: 77% E This compound D->E PCl3, Toluene, Reflux, 2h Yield: 89.64%

Caption: Workflow of the novel three-step synthesis of this compound.

Traditional_vs_Novel_Synthesis_Comparison cluster_traditional Traditional Method cluster_novel Novel Method cluster_comparison Comparison T_Start 6-bromo-4-hydroxyquinoline T_Product This compound T_Start->T_Product POCl3, Reflux Yield: ~81-98.5% N_Start1 4-Bromoaniline N_Inter1 3-(4-bromoaniline) ethyl acrylate N_Start1->N_Inter1 N_Start2 Ethyl Propiolate N_Start2->N_Inter1 N_Inter2 6-bromoquinoline-4(1H)-one N_Inter1->N_Inter2 N_Product This compound N_Inter2->N_Product PCl3, Toluene, Reflux Comp Novel Method: - Higher Overall Yield (≥70%) - More Steps (3) - Milder final step reagent (PCl3) - Environmentally friendlier Traditional Method: - Lower Overall Yield (26-42%) - Fewer Steps (from intermediate) - Harsh chlorinating agent (POCl3)

Caption: Comparison of the synthetic pathways for this compound.

References

Safety Operating Guide

Safe Disposal of 6-Bromo-4-chloroquinoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 6-Bromo-4-chloroquinoline, a halogenated heterocyclic compound commonly used in chemical synthesis.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance, and appropriate precautions must be taken during its handling and disposal. It is crucial to consult the Safety Data Sheet (SDS) for detailed information.

Primary Hazards:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

In case of exposure, follow the first aid measures outlined in the SDS immediately.[2][3] Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory when handling this chemical.[2][3]

Quantitative Hazard and Precautionary Data

The following table summarizes the key hazard (H) and precautionary (P) statements associated with this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Classification Code Statement Source
Hazard Statements H301Toxic if swallowed[1]
H315Causes skin irritation[2]
H319Causes serious eye irritation[2]
H335May cause respiratory irritation[2]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P501Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocol: Spill Management and Cleanup

In the event of a spill, follow these steps to ensure safety and proper containment:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE) as specified in the SDS.[2]

  • Avoid dust formation. [2]

  • Contain the spill.

  • Clean-up: Sweep up the solid material and shovel it into a suitable, labeled container for disposal.[2]

  • Store the container in a secure location pending disposal.

Disposal Plan: Step-by-Step Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant. Do not release this chemical into the environment.[2]

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves) in a designated, properly labeled, and sealed container.

    • The container should be suitable for hazardous chemical waste.

  • Storage:

    • Store the waste container in a well-ventilated, secure area, away from incompatible materials.

    • Keep the container tightly closed.[3]

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain records of the amount of waste generated and the disposal process, in accordance with institutional and local regulations.

  • Final Disposal:

    • The licensed contractor will transport the waste to an approved waste disposal plant for appropriate treatment and disposal, likely through incineration or other approved methods for halogenated organic compounds.[3]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal External Disposal Process cluster_final Final Disposition A Identify Waste (this compound) B Collect in Labeled, Sealed Container A->B Segregate C Store in Secure, Ventilated Area B->C Secure D Contact Licensed Hazardous Waste Vendor C->D Initiate Disposal E Provide SDS and Waste Information D->E F Arrange for Waste Pickup E->F G Transport to Approved Waste Disposal Plant F->G Handover H Proper Disposal (e.g., Incineration) G->H

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Bromo-4-chloroquinoline. Adherence to these protocols is critical for ensuring laboratory safety and procedural accuracy.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures. It is known to cause skin irritation and serious eye irritation.[1][2][3] Some data also suggests it may be harmful if swallowed, in contact with skin, or inhaled.[4] Therefore, a comprehensive approach to personal protection is mandatory.

Personal Protective Equipment (PPE) Summary
PPE CategorySpecificationStandardRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.EN 166 (EU) or NIOSH (US) approved.Protects eyes from splashes, aerosols, and solid particulates.[1][5]
Hand Protection Nitrile gloves. Double-gloving is recommended.Tested according to EN 374.Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[5]
Body Protection A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities.N/APrevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[1][5]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.NIOSH (US) or CEN (EU) approved.Required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup to prevent inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound solid and its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.

Preparation and Weighing of Solid this compound
  • Fume Hood Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Check that the airflow monitor is within the acceptable range and that the workspace is clear of unnecessary items.[6]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper or a weighing boat, and a sealable container for the compound, within the fume hood.

  • Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above before handling the chemical.

  • Weighing Procedure:

    • Place a calibrated analytical balance inside the fume hood if possible. If the balance is sensitive to airflow, an alternative is to tare a sealed container on a benchtop balance, add the compound inside the fume hood, seal the container, and then re-weigh it on the benchtop balance.

    • Carefully dispense the desired amount of this compound onto the weighing paper or into the tared container using a clean spatula. Avoid creating dust.

    • Once the desired amount is weighed, securely close the primary container of this compound.

  • Post-Weighing: Clean the spatula and any contaminated surfaces within the fume hood with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and dispose of the cleaning materials as hazardous waste.

Dissolution of this compound
  • Solvent Addition: In the chemical fume hood, place the weighed solid into an appropriate flask. Slowly add the desired solvent to the solid to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid sonication, which can generate aerosols.

  • Transferring Solution: When transferring the solution, use a calibrated pipette with disposable tips.

Disposal Plan: Managing this compound Waste

Proper waste segregation and disposal are crucial for environmental safety and regulatory compliance. Due to the presence of bromine and chlorine, this compound is classified as a halogenated organic waste.[1][5]

  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable lab coats, must be placed in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Decontamination: All glassware and equipment that have come into contact with this compound must be decontaminated by rinsing with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic liquid waste.

Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Absorb the spill with an inert material such as vermiculite (B1170534) or sand.

    • Collect the absorbed material into a suitable, sealed container for disposal as halogenated organic waste.

    • Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and your laboratory supervisor.

    • If safe to do so, increase ventilation to the area.

    • Follow your institution's emergency spill response procedures.

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visual Workflow Guides

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Solid B->C D Dissolve in Solvent C->D E Decontaminate Equipment D->E F Segregate & Dispose Waste E->F

Caption: Workflow for handling this compound.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill in Fume Hood Assess->SmallSpill Small LargeSpill Large Spill / Outside Hood Assess->LargeSpill Large PPE Ensure Proper PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Absorb Absorb with Inert Material PPE->Absorb Collect Collect & Seal Waste Absorb->Collect Clean Clean Spill Area Collect->Clean Alert Alert Supervisor Evacuate->Alert Follow Follow Institutional Protocol Alert->Follow

Caption: Emergency response workflow for a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chloroquinoline
Reactant of Route 2
6-Bromo-4-chloroquinoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。